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  • Product: (1-methyl-1H-pyrazol-4-yl)thiourea
  • CAS: 1154267-67-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Chemical and Physical Properties of (1-Methyl-1H-pyrazol-4-yl)thiourea

Executive Summary In modern medicinal chemistry and rational drug design, the fusion of nitrogen-rich heterocycles with versatile hydrogen-bonding networks is a proven strategy for developing high-affinity ligands. (1-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the fusion of nitrogen-rich heterocycles with versatile hydrogen-bonding networks is a proven strategy for developing high-affinity ligands. (1-Methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0) represents a highly privileged pharmacophore building block. By combining the conformational rigidity and electron-rich nature of a pyrazole ring with the bidentate hydrogen-bonding capability of a thiourea moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and specialized receptor antagonists [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and pharmacological applications of (1-methyl-1H-pyrazol-4-yl)thiourea, designed to equip drug development professionals with actionable, mechanistic insights.

Physicochemical and Structural Profiling

Understanding the physical and computational chemistry of (1-methyl-1H-pyrazol-4-yl)thiourea is essential for predicting its pharmacokinetic behavior (ADME) and its reactivity in downstream synthesis. The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and a reduced lipophilicity profile (LogP), which is critical for avoiding off-target toxicity[3].

Quantitative Data Summary
PropertyValueStructural / Mechanistic Significance
IUPAC Name (1-methyl-1H-pyrazol-4-yl)thioureaIdentifies the specific N-methylation site, preventing tautomerization.
CAS Registry Number 1154267-67-0Unique identifier for regulatory and sourcing compliance [4].
Molecular Formula C5H8N4SHigh nitrogen/sulfur content indicates strong coordination potential.
Molecular Weight 156.21 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 156.04697 DaCritical for high-resolution mass spectrometry (HRMS) validation [3].
Predicted XLogP -0.6Highly hydrophilic; improves the solubility of highly lipophilic drug payloads.
Canonical SMILES CN1C=C(C=N1)NC(=S)NUseful for in silico docking and computational screening.
Hydrogen Bond Donors 3 (Thiourea NH2, NH)Facilitates robust interactions with kinase hinge region backbones.
Hydrogen Bond Acceptors 2 (Pyrazole N, Thiourea S)Enables bidentate chelation with target proteins or metal catalysts.

Rational Design: The Pyrazole-Thiourea Pharmacophore

As an Application Scientist, I approach the pyrazole-thiourea scaffold not just as a chemical structure, but as a highly tuned molecular tool.

The Causality of the Pyrazole Ring: The 1-methylpyrazole core is selected over an unmethylated pyrazole to lock the tautomeric state. Unsubstituted pyrazoles rapidly tautomerize between 1H and 2H forms, complicating structure-activity relationship (SAR) models and NMR characterization. The N-methylation at the 1-position forces the molecule into a single, predictable spatial conformation, ensuring consistent binding thermodynamics when interacting with target proteins [1].

The Causality of the Thiourea Linkage: While ureas are common, the thiourea substitution is a deliberate choice for targeting specific metalloenzymes or deep hydrophobic pockets. Sulfur is larger and more polarizable than oxygen, allowing for stronger dispersion forces and unique π -stacking interactions. Furthermore, the thiourea moiety acts as an exceptional bidentate ligand, capable of forming simultaneous hydrogen bonds with the ATP-binding pocket of kinases (e.g., CDK2, EGFR) [2].

Validated Synthetic Methodology

Synthesizing primary thioureas directly from heteroaryl amines can be challenging due to the competing nucleophilicity of the ring nitrogens. The following protocol utilizes a Benzoyl Isothiocyanate Protection-Deprotection Route , which is a self-validating system designed to ensure absolute regioselectivity and high yields.

Step-by-Step Protocol: Synthesis of (1-Methyl-1H-pyrazol-4-yl)thiourea

Step 1: In Situ Generation of Benzoyl Isothiocyanate

  • Procedure: Suspend ammonium thiocyanate (1.2 eq) in anhydrous acetone. Add benzoyl chloride (1.1 eq) dropwise at 0°C under an inert argon atmosphere. Stir for 30 minutes at room temperature.

  • Causality & Validation: Acetone is chosen specifically because it dissolves ammonium thiocyanate but forces the byproduct, ammonium chloride, to precipitate as a white solid. The appearance of this precipitate is your visual validation that the highly electrophilic benzoyl isothiocyanate has successfully formed.

Step 2: Nucleophilic Coupling

  • Procedure: Filter the ammonium chloride salt. To the clear filtrate, add a solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq) in acetone dropwise. Stir at room temperature for 2 hours.

  • Causality & Validation: The primary amine of the pyrazole attacks the central carbon of the isothiocyanate. The pyrazole ring nitrogens are significantly less nucleophilic due to their involvement in the aromatic π -system, ensuring the reaction occurs exclusively at the exocyclic amine. TLC (Eluent: EtOAc/Hexane 1:1) will show the disappearance of the amine and the formation of a higher Rf spot (the benzoyl-protected intermediate).

Step 3: Base-Catalyzed Deprotection

  • Procedure: Concentrate the intermediate in vacuo. Dissolve the crude solid in a 10% NaOH aqueous solution mixed 1:1 with ethanol. Reflux for 4 hours.

  • Causality & Validation: The strong base selectively hydrolyzes the amide bond of the benzoyl group without cleaving the highly stable thiourea linkage. This releases sodium benzoate and the target primary thiourea.

Step 4: Isolation and Purification

  • Procedure: Cool the mixture and carefully acidify with 1M HCl to exactly pH 7. Extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize from an ethanol/water mixture.

  • Causality & Validation: Neutralizing to pH 7 is critical; the pyrazole ring has a pKa of ~2.5. If the solution is too acidic, the pyrazole will protonate, making the compound water-soluble and ruining the organic extraction yield. Recrystallization provides the thermodynamically stable polymorph of the target compound (>98% purity by HPLC).

SynthesisWorkflow Step1 1-Methyl-1H-pyrazol-4-amine + Benzoyl Isothiocyanate Step2 Nucleophilic Addition (Acetone, RT, 2h) Step1->Step2 Step3 1-Benzoyl-3-(1-methyl-1H- pyrazol-4-yl)thiourea Step2->Step3 Step4 Base Hydrolysis (NaOH/EtOH, Reflux, 4h) Step3->Step4 Step5 (1-Methyl-1H-pyrazol-4-yl)thiourea (Crude Product) Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6 Step7 Purified Target Compound (>98% Purity) Step6->Step7

Fig 1: Step-by-step synthetic workflow for (1-methyl-1H-pyrazol-4-yl)thiourea.

Applications in Drug Development

The (1-methyl-1H-pyrazol-4-yl)thiourea scaffold is heavily utilized in medicinal chemistry due to its ability to modulate complex biological pathways.

Oncology: Kinase Inhibition

Pyrazole-thiourea derivatives have shown profound efficacy as anticancer agents, specifically acting as cell cycle inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR) [1][2]. The thiourea acts as a perfect orthosteric competitor for ATP. By inserting into the hinge region of the kinase domain, the thiourea's NH groups donate hydrogen bonds to the protein backbone, while the pyrazole ring provides hydrophobic and Van der Waals contacts, effectively shutting down the PI3K/AKT signaling cascade and inducing G2/M phase cell cycle arrest [2].

MechanismOfAction Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR / CDK2) Ligand->Receptor KinaseDomain ATP-Binding Pocket (Hinge Region) Receptor->KinaseDomain Inhibitor Pyrazole-Thiourea Pharmacophore Inhibitor->KinaseDomain Competitive Inhibition Downstream PI3K/AKT or MAPK Signaling Cascade KinaseDomain->Downstream Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome

Fig 2: Pharmacological mechanism of pyrazole-thiourea derivatives in kinase inhibition.

Sensory Modulation: Bitter Taste Antagonism

Beyond oncology, this specific scaffold has been identified in patent literature as a potent antagonist for human bitter taste receptors (hT2R8 and hT2R14). By binding to these G-protein coupled receptors, pyrazole-thiourea derivatives block the conformational changes required for receptor activation, thereby masking the bitter taste of active pharmaceutical ingredients (APIs) in oral formulations [5].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized (1-methyl-1H-pyrazol-4-yl)thiourea, the following analytical benchmarks must be met:

  • 1H NMR (DMSO-d6): The defining features are the broad singlets corresponding to the thiourea protons (NH-C=S) typically appearing downfield between 9.00–11.00 ppm due to the strong electron-withdrawing nature of the thiocarbonyl group. The pyrazole protons will appear as two distinct doublets around 7.20–7.80 ppm, and the N-methyl group will manifest as a sharp singlet near 3.80 ppm [2].

  • 13C NMR: The thiocarbonyl carbon (C=S) is highly diagnostic, appearing far downfield at approximately 178–182 ppm.

  • IR Spectroscopy: Key stretching frequencies include the N-H stretch (~3150–3300 cm⁻¹) and the distinct C=S stretch (~1200–1250 cm⁻¹). The absence of a C=O stretch (~1650 cm⁻¹) validates the complete removal of the benzoyl protecting group.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Source: Arabian Journal of Chemistry, ScienceDirect URL:[Link]

  • (1-methyl-1h-pyrazol-4-yl)thiourea - PubChemLite Source: PubChemLite, University of Luxembourg URL:[Link]

  • Compounds that inhibit (block) bitter taste in composition and use thereof (US7939671B2)
Exploratory

An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)thiourea: Physicochemical Properties, Structural Analysis, and Synthetic Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The integration of distinct pharmacophores into a single molecular framework is a cornerstone of modern medicinal chemistry. Pyrazole-thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of distinct pharmacophores into a single molecular framework is a cornerstone of modern medicinal chemistry. Pyrazole-thiourea derivatives represent a compelling class of such hybrid molecules, demonstrating a wide spectrum of biological activities that make them attractive for drug discovery pipelines.[1][2] These scaffolds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] This technical guide provides a comprehensive overview of a specific, fundamental member of this class: (1-methyl-1H-pyrazol-4-yl)thiourea. We will delineate its core physicochemical properties, present a detailed analysis of its three-dimensional structure through both analog-based inference and computational workflows, and outline a robust, field-proven protocol for its chemical synthesis and characterization. This document serves as a foundational resource for researchers investigating this scaffold for therapeutic applications.

Introduction to Pyrazole-Thiourea Scaffolds

The pyrazole ring is a privileged five-membered heterocyclic motif prevalent in numerous FDA-approved drugs, valued for its metabolic stability and versatile hydrogen bonding capabilities. The thiourea functional group, characterized by its H-bond donor and acceptor properties and its ability to coordinate with metallic ions in enzymes, is also a critical component in many biologically active compounds.[5] The combination of these two moieties results in a scaffold with significant potential to interact with diverse biological targets. Research has demonstrated that pyrazole-thiourea derivatives can act as potent inhibitors of kinases, modulators of cellular signaling pathways, and disruptors of microbial growth.[1][3] This guide focuses on the parent compound, (1-methyl-1H-pyrazol-4-yl)thiourea, to provide a detailed understanding of its fundamental chemical and structural nature.

Physicochemical and Molecular Properties

The foundational step in evaluating any compound for drug development is the precise determination of its molecular properties. These data are critical for everything from reaction stoichiometry to computational modeling and analytical characterization. The key identifiers and properties for (1-methyl-1H-pyrazol-4-yl)thiourea are summarized below.

PropertyValueSource
Molecular Formula C₅H₈N₄S[6]
Molecular Weight 156.21 g/mol Calculated
Monoisotopic Mass 156.04697 Da[6]
IUPAC Name (1-methyl-1H-pyrazol-4-yl)thioureaN/A
CAS Number 1154267-67-0[7]
SMILES CN1C=C(C=N1)NC(=S)N[6]
InChIKey GHLOOOBSHMJEDH-UHFFFAOYSA-N[6]
Predicted XlogP -0.6[6]

Structural Elucidation and Conformational Analysis

A molecule's three-dimensional structure dictates its biological function. While direct experimental data from X-ray crystallography provides the highest resolution, its absence necessitates a combined approach using analog analysis and computational chemistry to derive a high-confidence structural model.

2D Chemical Structure

The 2D structure illustrates the covalent bonding and atom arrangement of the molecule.

Caption: 2D structure of (1-methyl-1H-pyrazol-4-yl)thiourea.

3D Structure Analysis

As of this guide's publication, an experimental crystal structure for (1-methyl-1H-pyrazol-4-yl)thiourea has not been deposited in public databases. This is a common scenario in early-stage research. The standard, scientifically rigorous approach involves two parallel lines of investigation:

  • Analysis of Structurally Related Analogs: Examining high-quality crystal structures of similar molecules provides critical insights into preferred bond lengths, angles, and conformations.

  • Computational Modeling: Employing molecular mechanics and quantum mechanics methods to calculate the lowest-energy (most stable) 3D conformation.

The crystal structure of N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea offers valuable conformational data applicable to our target molecule.[8] In this related structure, the pyrazole ring is largely planar. The dihedral angle between the pyrazole ring and the thiourea moiety is relatively small, indicating a preference for a co-planar arrangement.[8] This planarity is often stabilized by intramolecular hydrogen bonds, for example, between an N-H group of the thiourea and a nitrogen atom on a heterocyclic ring.[8][9] We can therefore hypothesize that (1-methyl-1H-pyrazol-4-yl)thiourea also prefers a relatively planar conformation to maximize electronic conjugation and potential intramolecular interactions.

To generate a reliable 3D model, a systematic workflow is employed to explore the conformational space and identify the global energy minimum. This process ensures the resulting structure is not an arbitrary conformation but a physically meaningful and stable one. Such studies are foundational for more advanced computational techniques like molecular docking and 3D-QSAR.[10][11]

G cluster_prep Model Preparation cluster_opt Energy Minimization cluster_analysis Validation & Use A 1. 2D Structure Sketching (e.g., in MarvinSketch, ChemDraw) B 2. Conversion to 3D Structure A->B C 3. Conformational Search (Force Field: MMFF94) B->C D 4. Geometry Optimization (Method: DFT, e.g., B3LYP/6-31G*) C->D Select lowest energy conformers E 5. Vibrational Frequency Analysis (Confirm true minimum) D->E F 6. Final 3D Structure (For Docking, QSAR, etc.) E->F

Caption: Workflow for generating a 3D molecular structure.

Experimental Protocol: 3D Structure Generation via Energy Minimization
  • 2D Sketching: Draw the 2D structure of (1-methyl-1H-pyrazol-4-yl)thiourea using chemical drawing software.

  • Initial 3D Conversion: Convert the 2D sketch to an initial 3D structure using the software's built-in function. This initial structure is not energetically favorable.

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Causality: This step broadly explores the rotational possibilities around single bonds to identify multiple low-energy shapes (conformers), avoiding being trapped in a local energy minimum.

  • Geometry Optimization: Take the lowest-energy conformer(s) from the previous step and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

    • Causality: DFT provides a more accurate description of the electronic structure, resulting in more reliable bond lengths, angles, and the final minimized energy.

  • Validation: Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Self-Validation: This step is critical to ensure the computed structure is stable and not a transition state.

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for further investigation. The following section details a logical retrosynthetic analysis and a proposed experimental protocol based on established methods for similar compounds.

Retrosynthetic Analysis

Retrosynthesis allows for the logical deconstruction of the target molecule into readily available starting materials. The key disconnection for (1-methyl-1H-pyrazol-4-yl)thiourea is the C-N bond between the pyrazole ring and the thiourea carbon. This leads to two precursor fragments: a pyrazole-based amine and a thiocarbonyl source.

Retrosynthesis cluster_precursors Target (1-methyl-1H-pyrazol-4-yl)thiourea Disconnect C-N Disconnection Target->Disconnect Precursors Precursors Disconnect->Precursors Amine 1-methyl-1H-pyrazol-4-amine ThioSource Thiocarbonyl Source (e.g., Thiophosgene or Benzoyl isothiocyanate)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted thioureas from amines.[12][13] The synthesis of pyrazole acyl thiourea derivatives often involves reacting a pyrazole intermediate with ammonium thiocyanate followed by an amine.[12]

Objective: To synthesize (1-methyl-1H-pyrazol-4-yl)thiourea from 1-methyl-1H-pyrazol-4-amine.

Materials:

  • 1-methyl-1H-pyrazol-4-amine

  • Benzoyl isothiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Formation of the Intermediate Acylthiourea.

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous acetone.

    • To this stirring solution, add benzoyl isothiocyanate (1.05 eq) dropwise at room temperature.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic amine of the pyrazole attacks the electrophilic carbon of the isothiocyanate to form the stable N,N'-disubstituted acylthiourea intermediate. Acetone is a suitable polar aprotic solvent for this reaction.

  • Step 2: Hydrolysis of the Benzoyl Group.

    • Once the formation of the intermediate is complete, add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours.

    • Causality: The basic conditions facilitate the hydrolysis of the benzoyl protecting group, leaving the desired thiourea product.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Step 3: Work-up and Purification.

    • Neutralize the cooled solution by slowly adding 2 M HCl until the pH is ~7. A precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the final product, (1-methyl-1H-pyrazol-4-yl)thiourea.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.[14][15]

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.8 ppm), two distinct singlets or doublets for the pyrazole ring protons (~7.0-8.0 ppm), and broad singlets for the N-H protons of the thiourea group, which may be exchangeable with D₂O.

  • ¹³C NMR: The most downfield signal would be the thiocarbonyl (C=S) carbon (~180 ppm). Other signals would correspond to the pyrazole ring carbons and the N-methyl carbon (~35-40 ppm).[16]

  • FT-IR: Key vibrational bands would include N-H stretching (~3100-3400 cm⁻¹), C=N stretching from the pyrazole ring (~1600 cm⁻¹), and the characteristic C=S stretching band (~1150-1350 cm⁻¹).[13]

  • High-Resolution Mass Spectrometry (HRMS): The measured mass of the protonated molecular ion ([M+H]⁺) should match the calculated exact mass (157.05425) to confirm the elemental composition.

Potential Applications in Drug Discovery

The (1-methyl-1H-pyrazol-4-yl)thiourea scaffold is a valuable starting point for the development of new therapeutic agents. The literature on related analogs provides a strong rationale for its exploration in several key areas:

  • Anticancer Agents: Many pyrazole-thiourea derivatives have been synthesized and evaluated for their anticancer potential.[1] Some have shown inhibitory activity against crucial cancer-related targets like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Computational studies have used 3D-QSAR to design and optimize pyrazole-thiourea analogs as potent anticancer compounds.[10][11]

  • Antimicrobial Agents: The scaffold has demonstrated significant activity against multi-drug resistant bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.[3] This suggests potential for developing new antibiotics to combat the growing threat of antimicrobial resistance.

  • Antifungal and Antiviral Activity: Certain pyrazole acyl thiourea derivatives have shown good antifungal activity against plant pathogens like Fusarium oxysporum and antiviral activity against Tobacco Mosaic Virus (TMV).[12][13]

  • Enzyme Inhibition: Thiourea-based compounds are known to be effective inhibitors of urease, a key virulence factor in some pathogenic bacteria like Proteus mirabilis.[17]

Conclusion

(1-methyl-1H-pyrazol-4-yl)thiourea is a foundational molecule within a therapeutically significant class of compounds. While its own biological profile requires further exploration, its well-defined physicochemical properties, structurally predictable 3D conformation, and accessible synthetic route make it an ideal platform for medicinal chemistry campaigns. The insights provided in this guide—from computational workflows to detailed synthetic protocols and a review of the scaffold's potential—equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in the design and discovery of next-generation therapeutics.

References

  • Sun, L., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Ahmed, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Gouda, M. A., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1h-pyrazol-4-yl)thiourea. PubChem. Available at: [Link]

  • Wu, J., et al. (2012). Synthesis and bioactivity of pyrazole acyl thiourea derivatives. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]

  • Song, H., et al. (2020). Synthesis and biological activity of acyl thiourea containing difluoromethyl pyrazole motif. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • PubChem. (n.d.). {[(1-methyl-1h-pyrazol-4-yl)methylidene]amino}thiourea. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Novel Pyrazole Acyl Thiourea Skeleton Analogue as Potential Herbicide Candidates. ResearchGate. Available at: [Link]

  • Saeed, S., et al. (2008). N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2012). Synthesis and antimicrobial screening of N-(1-methyl-1H-pyrazole-4- carbonyl)-thiourea derivatives. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules. Available at: [Link]

  • Geethanjaly N S, et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ResearchGate. (2022). In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents using: 3D QSAR, Drug-Likeness studies, ADMET prediction and molecular docking. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents using: 3D QSAR, Drug-Likeness studies, ADMET prediction and molecular docking. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Robust pyrazole-based thiourea scaffolds as carbon steel corrosion inhibitors in 1 M HCl, complemented by electrochemical and theoretical approaches. RSC Publishing. Available at: [Link]

  • Wnorowska, U., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available at: [Link]

  • SciSpace. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Thiourea. Wikipedia. Available at: [Link]

  • Al-Hamdani, A. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Smith, A. W., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Cong, C., et al. (2022). The crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate, C4H7O3N3. ResearchGate. Available at: [Link]

  • Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]

  • ResearchGate. (2018). Synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety. ResearchGate. Available at: [Link]

Sources

Foundational

Unveiling the Mechanism of Action of (1-Methyl-1H-pyrazol-4-yl)thiourea Derivatives: A Technical Guide for Drug Development

Executive Summary The (1-methyl-1H-pyrazol-4-yl)thiourea scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the rigid, electron-rich heteroaromatic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (1-methyl-1H-pyrazol-4-yl)thiourea scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the rigid, electron-rich heteroaromatic properties of the pyrazole ring with the flexible, bidentate hydrogen-bonding capacity of a thiourea linker, these derivatives exhibit profound polypharmacology. This whitepaper provides an in-depth mechanistic analysis of these compounds, focusing on their primary role as Akt kinase inhibitors driving apoptosis [1] and their secondary utility as critical intermediates in the synthesis of Adenosine A1/A2A receptor antagonists [2].

Designed for researchers and drug development professionals, this guide synthesizes the molecular causality behind these mechanisms and provides self-validating experimental protocols to ensure rigorous preclinical evaluation.

Primary Mechanism of Action: Akt Kinase Inhibition & Apoptosis Induction

The most well-documented biological activity of (1-methyl-1H-pyrazol-4-yl)thiourea derivatives—specifically chimeric compounds like N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (Compound 4b)—is their potent ability to induce apoptosis in human cancer cell lines[1].

The Molecular Cascade

The mechanism of action is fundamentally driven by the reduction of Akt phosphorylation (p-Akt) . Akt is a central node in cell survival pathways; its constitutive activation in cancer cells suppresses apoptosis and drives proliferation.

  • Akt Inhibition: The pyrazole-thiourea derivative binds to and inhibits the phosphorylation of Akt, effectively shutting down its downstream survival signaling[1].

  • Receptor Upregulation: The suppression of Akt relieves the inhibition on death receptor pathways, leading to a marked increase in the expression of tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2 [1].

  • Suppression of Anti-Apoptotic Proteins: The compound simultaneously reduces the levels of Inhibitory Apoptosis Proteins (IAPs) and heat-shock proteins (Hsp27 and Hsp70), which normally protect the cell from stress-induced death[1].

  • Caspase Activation: The convergence of TRAIL receptor upregulation and IAP suppression triggers the cleavage of pro-caspase 3 into its active form (cleaved caspase 3), executing the apoptotic program and inducing G2/M cell cycle arrest[1].

AktPathway Derivative (1-Methyl-1H-pyrazol-4-yl) thiourea Derivative Akt Akt Phosphorylation (p-Akt) Derivative->Akt Inhibits TRAIL TRAIL-R1 / TRAIL-R2 Upregulation Akt->TRAIL Downregulation relieves suppression IAP Inhibitory Apoptosis Proteins (IAPs) Akt->IAP Decreases expression Caspase3 Pro-caspase 3 Cleavage (Active Caspase 3) TRAIL->Caspase3 Activates Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Caspase3->Apoptosis Drives IAP->Caspase3 Fails to inhibit

Fig 1. Mechanism of Akt inhibition and apoptosis induction by pyrazole-thiourea derivatives.

Secondary Utility: Adenosine Receptor (A1/A2A) Modulation

Beyond direct kinase inhibition, the (1-methyl-1H-pyrazol-4-yl)thiourea motif serves as a crucial building block for synthesizing complex GPCR modulators. For instance, 1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea (Compound 39) is utilized to construct 7-aminopyrazolo[4,3-d]pyrimidine derivatives[2].

These resulting cyclized derivatives act as potent antagonists for human Adenosine A1 and A2A receptors[3].

  • Causality in Oncology: A2A receptor antagonists are highly sought after in immuno-oncology. Tumors often exploit the adenosine pathway to suppress T-cell activation. By antagonizing the A2A receptor, these derivatives can reverse tumor-induced immunosuppression, working synergistically with immune checkpoint inhibitors to promote tumor regression[4].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key (1-methyl-1H-pyrazol-4-yl)thiourea derivatives and their downstream cyclized analogs based on recent literature.

Compound / DerivativePrimary TargetBiological EffectKey Metric / Outcome
Compound 4b (N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea)Akt KinaseApoptosis Induction (G2/M Arrest)High augmentation of cleaved caspase 3; Reduced p-Akt[1]
Compound 39 (1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea)Adenosine ReceptorsSynthetic Intermediate for GPCR AntagonistsYields highly selective A2A/A1 receptor binders[2]
Derivative 5 (Derived from Compound 39 scaffold)Adenosine A1 / A2ADual Receptor AntagonismA2A Ki​ = 123 nM; A1 Ki​ = 25 nM[3]
Derivative 12 (Derived from Compound 39 scaffold)Adenosine A2ASelective A2A AntagonismA2A Ki​ = 150 nM (High Selectivity)[3]

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of novel (1-methyl-1H-pyrazol-4-yl)thiourea derivatives, researchers must employ self-validating assay systems. A single assay is vulnerable to false positives (e.g., mistaking necrosis for apoptosis). The following protocol pairs a phenotypic flow cytometry assay with a molecular Western blot to ensure robust, orthogonal validation.

Protocol: Orthogonal Validation of Apoptosis via Akt Inhibition

Rationale & Causality: We measure both pro-caspase 3 and cleaved caspase 3 because a mere decrease in pro-caspase could simply be due to transcriptional downregulation. Observing the stoichiometric appearance of cleaved caspase 3 confirms that the mechanism is post-translational proteolytic activation—the definitive hallmark of apoptosis. Similarly, Annexin V/PI dual staining is chosen because Annexin V binds phosphatidylserine (flipped to the outer leaflet in early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed human cancer cells (e.g., HeLa or HCT116) at 1×105 cells/well in 6-well plates. Incubate for 24 hours. Treat cells with the thiourea derivative at varying concentrations (e.g., 1, 5, 10, 20 µM) alongside a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Phenotypic Assay (Flow Cytometry):

    • Harvest cells post-48h treatment using enzyme-free dissociation buffer to preserve membrane integrity.

    • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 min in the dark at room temperature.

    • Analyze via flow cytometry. Validation Check: The compound should induce a dose-dependent shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants, distinct from the Annexin V-/PI+ (necrosis) quadrant.

  • Molecular Assay (Western Blotting):

    • Lyse a parallel set of treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Akt).

    • Quantify protein using a BCA assay. Load 30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with primary antibodies against: Total Akt, p-Akt (Ser473), Pro-caspase 3, Cleaved Caspase 3, and GAPDH (loading control).

  • Concordance Analysis: Cross-reference the percentage of apoptotic cells from flow cytometry with the densitometric ratio of cleaved/pro-caspase 3 and the suppression of p-Akt/Total Akt.

Workflow Start Compound Incubation (Cancer Cell Lines) FlowCyto Flow Cytometry (Annexin V/PI) Start->FlowCyto Phenotypic Assay WestBlot Western Blotting (p-Akt, Caspase-3) Start->WestBlot Molecular Assay Validation Orthogonal Validation (Concordance Check) FlowCyto->Validation Apoptosis % WestBlot->Validation Protein Levels Result Confirmed MoA Validation->Result Data Aligns

Fig 2. Self-validating experimental workflow combining phenotypic and molecular assays.

Conclusion & Future Directions

(1-methyl-1H-pyrazol-4-yl)thiourea derivatives represent a highly tunable chemical space. Their proven ability to downregulate Akt phosphorylation and trigger caspase-mediated apoptosis makes them prime candidates for targeted oncology therapies. Furthermore, their structural amenability to cyclization into pyrazolo-pyrimidine scaffolds opens lucrative avenues in immuno-oncology via Adenosine A2A receptor antagonism. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives and evaluating their efficacy in in vivo tumor xenograft models.

References

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines, PubMed (NIH). Available at:[Link]

  • Full article: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles, Taylor & Francis. Available at:[Link]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles, Semantic Scholar. Available at:[Link]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles, ResearchGate. Available at:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profile of (1-methyl-1H-pyrazol-4-yl)thiourea

An In-Depth Technical Guide Introduction: Contextualizing the Toxicological Investigation The journey of a novel chemical entity from discovery to therapeutic application is contingent upon a rigorous evaluation of its s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: Contextualizing the Toxicological Investigation

The journey of a novel chemical entity from discovery to therapeutic application is contingent upon a rigorous evaluation of its safety and efficacy. Preliminary toxicity profiling is a critical, non-negotiable phase in this process, serving to identify potential liabilities early and guide further development.[1] This guide focuses on constructing a foundational in vitro toxicity profile for (1-methyl-1H-pyrazol-4-yl)thiourea, a molecule incorporating two pharmacologically significant heterocyclic systems: pyrazole and thiourea.

The pyrazole ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[2][3][4] Similarly, thiourea derivatives have garnered significant interest for their therapeutic potential, demonstrating cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[5][6][7][8] The combination of these two moieties in a single molecule necessitates a systematic and multi-faceted toxicological assessment.

This document provides a comprehensive framework for this assessment, structured not as a rigid template but as a logical progression of inquiry. We will begin with broad-spectrum cytotoxicity screening to establish baseline toxicity, proceed to an evaluation of genotoxic potential—a critical indicator of long-term safety—and conclude with initial mechanistic studies to probe the underlying pathways of any observed toxicity. Each section is designed to be a self-validating system, providing not just protocols but the scientific rationale behind the experimental choices, ensuring a robust and interpretable preliminary toxicity profile.

Part 1: Foundational Cytotoxicity Assessment

Causality Behind Experimental Choice: The initial and most fundamental question in a toxicity screen is whether the compound is cytotoxic and at what concentrations. This data is essential for two reasons: it provides a primary measure of the compound's potential to cause cell damage or death, and it establishes the concentration range for all subsequent, more nuanced in vitro assays.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected here as the foundational screen. It is a widely accepted, cost-effective, and reliable colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells produces a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[11][12][13]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Cell Viability Assay[12][13][14]
  • Cell Seeding:

    • Culture human liver carcinoma cells (HepG2, as a metabolic competent line) and human embryonic kidney cells (HEK293, as a non-cancerous control) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count to ensure viability is >90%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of (1-methyl-1H-pyrazol-4-yl)thiourea in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Measurement:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Summary
Cell LineCompoundExposure Time (h)IC₅₀ (µM)Selectivity Index (SI)¹
HepG2 (Human Liver Carcinoma)(1-methyl-1H-pyrazol-4-yl)thiourea48[Experimental Value][Calculated Value]
HEK293 (Human Embryonic Kidney)(1-methyl-1H-pyrazol-4-yl)thiourea48[Experimental Value]N/A

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (HepG2). A higher SI value suggests preferential cytotoxicity towards cancer cells.[9][10]

Part 2: Genotoxicity Evaluation

Causality Behind Experimental Choice: A compound can be cytotoxic without directly damaging DNA. Genotoxicity assays are crucial to identify agents that can cause mutations or chromosomal damage, which are linked to carcinogenicity and heritable diseases.[15] A standard preliminary screening battery includes a test for gene mutation and a test for chromosomal damage.[16][17][18]

  • Bacterial Reverse Mutation (Ames) Test: This is the most widely used initial screen for mutagenicity.[19] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[20][21] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) mimics mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.[19]

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive assay detects DNA strand breaks in individual eukaryotic cells.[22][23] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[24] It is a valuable follow-up to provide data in a mammalian cell system.

Experimental Workflow: Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_comet Comet Assay (DNA Strand Breaks) start Test Compound: (1-methyl-1H-pyrazol-4-yl)thiourea ames_setup 1. Mix bacterial strains (e.g., TA98, TA100) with compound +/- S9 mix start->ames_setup comet_treat 1. Treat mammalian cells (e.g., TK6) with compound start->comet_treat ames_plate 2. Plate on minimal glucose agar ames_setup->ames_plate ames_incubate 3. Incubate for 48h ames_plate->ames_incubate ames_count 4. Count revertant colonies ames_incubate->ames_count ames_result Result: Mutagenic or Non-Mutagenic? ames_count->ames_result comet_embed 2. Embed single cells in agarose on slide comet_lyse 3. Lyse cells to create nucleoids comet_electro 4. Perform electrophoresis (alkaline or neutral) comet_stain 5. Stain DNA and visualize comet_result Result: DNA Damage or No Damage? comet_stain->comet_result

Caption: A dual-pathway approach for preliminary genotoxicity screening.

Detailed Protocol 1: Ames Test (OECD 471)[20][21][26]
  • Preparation:

    • Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[21]

    • Prepare test compound dilutions, a negative control (vehicle), and positive controls (e.g., sodium azide for TA100 without S9, 2-anthramine for with S9).[25]

    • Prepare the S9 mix for metabolic activation, if required.

  • Assay Procedure (Plate Incorporation Method):

    • To sterile tubes, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound dilution.

    • For metabolic activation, add 0.5 mL of S9 mix to the tube. For tests without activation, add 0.5 mL of phosphate buffer.

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[25]

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • The compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and the count is at least double that of the negative control.[26]

Detailed Protocol 2: Alkaline Comet Assay[23][28]
  • Cell Treatment and Preparation:

    • Treat a suitable mammalian cell line (e.g., TK6 or L5178Y) with various concentrations of the compound (below the cytotoxic level determined by MTT) for a few hours.

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 2 x 10⁵ cells/mL.

  • Slide Preparation and Lysis:

    • Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Pipette 50-75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Solidify on ice.

    • Remove the coverslip and immerse the slides in a cold lysis solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving DNA nucleoids.

  • Electrophoresis and Staining:

    • Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-40 minutes at 4°C.

    • Gently wash the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).

  • Data Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage. Common parameters include % Tail DNA (the percentage of DNA in the comet tail) and Tail Moment. Score at least 50 cells per slide.[24]

Data Presentation: Genotoxicity Summary

Ames Test Results

Bacterial Strain Treatment Condition Mean Revertant Colonies ± SD Fold Increase over Control Result
TA100 Vehicle Control (-S9) [Value] 1.0 Negative
TA100 Compound (10 µM, -S9) [Value] [Value] [Positive/Negative]
TA98 Vehicle Control (+S9) [Value] 1.0 Negative

| TA98 | Compound (10 µM, +S9) | [Value] | [Value] | [Positive/Negative] |

Comet Assay Results

Cell Line Treatment Concentration (µM) Mean % Tail DNA ± SD Result
TK6 Vehicle Control 0 [Value] Negative
TK6 Compound 5 [Value] [Positive/Negative]
TK6 Compound 10 [Value] [Positive/Negative]

| TK6 | Positive Control (e.g., H₂O₂) | 100 | [Value] | Positive |

Part 3: Probing the Mechanisms of Toxicity

Causality Behind Experimental Choice: If cytotoxicity is observed, the next logical step is to investigate how the compound is killing the cells. Mechanistic data provides invaluable context to the toxicity profile. Two of the most common pathways for chemical-induced cell death involve oxidative stress and the induction of apoptosis (programmed cell death).

  • Reactive Oxygen Species (ROS) Assay: Many toxic compounds exert their effects by inducing oxidative stress, an imbalance leading to an accumulation of ROS.[27] These highly reactive molecules can damage DNA, proteins, and lipids. The assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[27][28] An increase in fluorescence indicates a rise in intracellular ROS levels.

  • Caspase-3/7 Activity Assay: Apoptosis is a controlled form of cell death executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases.[29] Their activation is a hallmark of apoptosis. This assay uses a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[30][31] Cleavage releases a fluorescent or colorimetric reporter, allowing for the quantification of enzyme activity.

  • Mitochondrial Membrane Potential (MMP) Assay: Mitochondria are central to cell life and death. A disruption of the mitochondrial membrane potential (ΔΨm) is a critical early event in the apoptotic cascade.[32][33] This assay uses cationic fluorescent dyes like JC-1 or TMRE. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[34] A shift from red to green fluorescence indicates mitochondrial dysfunction.

Signaling Pathway: ROS-Mediated Apoptosis

Apoptosis_Pathway cluster_stress Cellular Stress Induction cluster_mito Mitochondrial Damage cluster_caspase Apoptotic Cascade compound (1-methyl-1H-pyrazol-4-yl)thiourea ros Increased Intracellular ROS compound->ros ROS Assay (DCFH-DA) mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) ros->mmp MMP Assay (JC-1) cyto_c Cytochrome c Release mmp->cyto_c caspase Activation of Caspase-3/7 cyto_c->caspase Caspase-3/7 Assay (DEVD substrate) apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Interplay of ROS, mitochondria, and caspases in apoptosis.

Detailed Protocol 3: Intracellular ROS Assay[29][30][37]
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Staining: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 5-10 µM DCFH-DA solution (in serum-free medium) to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Treatment: Remove the DCFH-DA solution and wash the cells again. Add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Tert-Butyl hydroperoxide).[35]

  • Measurement: After the desired treatment time (e.g., 1-6 hours), measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Detailed Protocol 4: Caspase-3/7 Activity Assay[31][32][39]
  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate. Treat with the test compound for a period known to induce cytotoxicity (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer, a luminogenic substrate (containing the DEVD sequence), and a luciferase.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared caspase reagent to each well.

  • Shake the plate gently for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase-3/7.

Data Presentation: Mechanistic Assays Summary
AssayCell LineTreatment (Concentration)Fold Change over Control (Mean ± SD)
ROS ProductionHepG2Compound (10 µM)[Experimental Value]
Caspase-3/7 ActivityHepG2Compound (10 µM)[Experimental Value]
Mitochondrial Membrane PotentialHepG2Compound (10 µM)[Ratio of Red/Green Fluorescence]

Overall Summary and Interpretation

This structured in vitro investigation provides a multi-dimensional preliminary toxicity profile for (1-methyl-1H-pyrazol-4-yl)thiourea. The data generated allows for an integrated assessment:

  • Cytotoxicity (MTT): Establishes the compound's potency in causing cell death and its selectivity between cancerous and non-cancerous cells, providing an initial therapeutic window.[9][10]

  • Genotoxicity (Ames & Comet): A positive result in either assay, particularly a positive Ames test, is a significant red flag for potential carcinogenicity and may halt further development. A negative result provides critical, albeit preliminary, safety assurance.[18]

  • Mechanistic Insights (ROS, Caspase, MMP): These assays provide a narrative for the observed cytotoxicity. For instance, a dose-dependent increase in ROS production, followed by a drop in mitochondrial membrane potential and subsequent activation of caspase-3/7, would strongly suggest that the compound induces cytotoxicity via oxidative stress-mediated apoptosis.

Together, these results form a cohesive preliminary toxicological dossier, enabling researchers and drug development professionals to make an informed, data-driven decision on the future of (1-methyl-1H-pyrazol-4-yl)thiourea as a potential therapeutic candidate.

References

  • MTT Cell Assay Protocol. (1994). T. Horton. Checkpoint lab/protocols/MTT.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Caspase Activity Assay.
  • AMES Test (OECD 471).
  • Neutral Comet Assay. (2020). Bio-protocol.
  • MTT assay protocol. Abcam.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • ROS Assay Kit Protocol. [Source not specified].
  • Caspase-3 Activity Assay Kit. Cell Signaling Technology.
  • Soni, J. P., et al.
  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). PMC - NIH.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). [Source not specified].
  • MTT Cell Proliferation Assay.
  • Comet Assay for the Detection of DNA Breaks Protocol.
  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • The Ames Test. [Source not specified].
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • JC-1 Mitochondrial Membrane Potential Assay.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2009). Anticancer Research.
  • Caspase-Glo® 3/7 Assay Protocol.
  • In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. PubMed.
  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013). JaCVAM.
  • Safety Assessment and Evaluation of Novel Thiourea Deriv
  • Vijay, U., Gupta, S., Mathur, P., & Prashanth. (2018). Microbial Mutagenicity Assay: Ames Test. .

  • Incucyte® Mitochondrial Membrane Potential Assay. Sartorius.
  • Caspase 3 Activity Assay Kit. (2022). MP Biomedicals.
  • In Vitro Cytotoxicity of Glycine, N-(aminothioxomethyl)- and Related Thiourea Compounds: A Technical Guide. Benchchem.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). [Source not specified].
  • Genotoxicity Testing for Medical Devices. TÜV SÜD.
  • Ames Test Protocol.
  • Application Notes and Protocols for Detecting Reactive Oxygen Species (ROS) with XV638 Fluorescent Probe. Benchchem.
  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
  • Mitochondrial Membrane Potential Assay. PMC - NIH.
  • Mitochondrial Membrane Potential Assay. PMC - NIH.
  • Biological Applications of Thiourea Deriv
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Comet Assay - Modified for Detection of Oxidized Bases Using the Repair Endonucleases Fpg, hOGG1 and Endonuclease III (Nth). NEB.
  • Intracellular ROS Assay. (2025). Protocols.io.
  • In Vitro Genotoxicity Assays Testing Services. (2021). CRO Company.
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  • Mitochondrial Membrane Potential Assay.
  • CometAssay® Principle-How To Run Comet Assay. R&D Systems.
  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PMC.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.

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Foundational

Technical Whitepaper: (1-Methyl-1H-pyrazol-4-yl)thiourea in Chemical Synthesis and Drug Development

Executive Summary (1-Methyl-1H-pyrazol-4-yl)thiourea (PubChem CID: 43535092) is a specialized heterocyclic building block characterized by its pyrazole core and thiourea functional group[1]. In modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methyl-1H-pyrazol-4-yl)thiourea (PubChem CID: 43535092) is a specialized heterocyclic building block characterized by its pyrazole core and thiourea functional group[1]. In modern drug discovery and agrochemical development, pyrazole-derived thioureas are highly valued for their ability to participate in diverse cyclization reactions and hydrogen-bonding interactions. This guide provides an authoritative overview of its physicochemical properties, safety protocols, and synthetic applications.

Chemical Profile & Structural Analysis

The structural uniqueness of (1-methyl-1H-pyrazol-4-yl)thiourea stems from the electron-rich pyrazole ring coupled with the bidentate hydrogen-bonding capacity of the thiourea moiety. This makes it an excellent precursor for synthesizing thiazoles, imidazoles, and complex fused heterocycles.

Physicochemical Properties
PropertyValueSource/Causality
PubChem CID 43535092PubChem Database[1]
CAS Number 1154267-67-0NextSDS Chemical Database[2]
Molecular Formula C5H8N4SStructural derivation[1]
Monoisotopic Mass 156.04697 DaHigh-resolution mass spectrometry standard[1]
SMILES CN1C=C(C=N1)NC(=S)NCheminformatics identifier[1]

Safety Data & Handling Protocols

Handling thiourea derivatives requires stringent safety protocols due to potential skin sensitization, organ toxicity, and environmental hazards common to the thiourea class[3].

Hazard Classifications (GHS)

Based on structural analogs and general thiourea toxicity profiles, the following hazards are typically associated with this compound class[3]:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2 (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Self-Validating Handling Protocol

Causality Focus: Thioureas can decompose under strong acidic conditions to release toxic hydrogen sulfide ( H2​S ) gas. Therefore, pH monitoring is critical during quenching steps.

  • Preparation: Conduct all handling within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Don nitrile gloves (double-gloving recommended due to the penetrative nature of sulfur-containing organics), splash-proof goggles, and a flame-resistant lab coat.

  • Spill Response: In the event of a powder spill, do not use water initially, as this can solubilize the compound and increase skin absorption risk. Sweep up the solid using a static-free brush, then neutralize the area with a 5% sodium hypochlorite solution to oxidize residual thiourea to the less toxic urea derivative.

Synthetic Pathways & Experimental Protocols

(1-Methyl-1H-pyrazol-4-yl)thiourea is frequently utilized in the Hantzsch thiazole synthesis to generate pyrazolyl-thiazole scaffolds, which are privileged structures in kinase inhibitor design.

Workflow Diagram: Hantzsch Thiazole Synthesis

SynthesisPathway A (1-Methyl-1H-pyrazol-4-yl) thiourea C Thioimidate Intermediate A->C Nucleophilic Attack (S) B alpha-Haloketone (e.g., Phenacyl bromide) B->C Electrophile D Cyclization & Dehydration C->D Intramolecular Attack (N) E Pyrazolyl-Thiazole Product D->E -H2O, -HBr

Figure 1: Mechanistic pathway for the synthesis of pyrazolyl-thiazoles from (1-methyl-1H-pyrazol-4-yl)thiourea.

Step-by-Step Experimental Protocol: Thiazole Ring Formation

Objective: Synthesize a 2-(1-methyl-1H-pyrazol-4-ylamino)thiazole derivative.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of (1-methyl-1H-pyrazol-4-yl)thiourea in 10 mL of anhydrous ethanol. Causality: Anhydrous ethanol is chosen to ensure solubility while preventing premature hydrolysis of the alpha-haloketone.

  • Electrophile Addition: Add 1.05 mmol of the desired alpha-haloketone (e.g., phenacyl bromide) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours. Causality: Heat is required to overcome the activation energy barrier for the subsequent intramolecular cyclization and dehydration steps following the initial sulfur alkylation.

  • Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar thiourea spot indicates completion.

  • Workup: Cool the mixture to room temperature. The product often precipitates as the hydrobromide salt. Filter the solid, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum.

  • Neutralization (Optional): To obtain the free base, suspend the salt in saturated aqueous NaHCO3​ and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • PubChemLite. "(1-methyl-1h-pyrazol-4-yl)thiourea - Structural Information and Mass Spectrometry Data." Université du Luxembourg.
  • NextSDS Chemical Database. "(1-methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0)." NextSDS.
  • NextSDS Chemical Database. "1-ALLYL-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-THIOUREA - Hazard Classifications." NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of (1-Methyl-1H-pyrazol-4-yl)thiourea

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Context The pyrazole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Context

The pyrazole scaffold, particularly when functionalized with a thiourea moiety, is a privileged structure in modern drug discovery. Derivatives of (1-methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0)[1] are frequently utilized as key intermediates in the synthesis of complex heterocyclic systems, including pyrazolo[4,3-d]pyrimidines. These advanced frameworks are critical for targeting human adenosine A1 and A2A receptor subtypes, which are implicated in various neurological and cardiovascular conditions[2][3].

Direct thionation of amines using ammonium thiocyanate often requires harsh acidic conditions and yields complex mixtures. To ensure a highly pure, self-validating synthetic system, this protocol utilizes the Benzoyl Isothiocyanate pathway . This two-step process (benzoylation followed by alkaline hydrolysis) provides superior regiocontrol, avoids over-alkylation, and ensures high-yielding precipitation of the intermediate, streamlining purification.

Mechanistic Pathway and Workflow

The synthesis relies on the nucleophilic attack of the primary amine (1-methyl-1H-pyrazol-4-amine) on the highly electrophilic carbon of benzoyl isothiocyanate. The electron-withdrawing benzoyl group activates the isothiocyanate, ensuring rapid conversion at low temperatures. Subsequent alkaline hydrolysis selectively cleaves the amide bond while preserving the thiourea functionality.

Pathway A 1-Methyl-1H-pyrazol- 4-amine B Benzoyl Isothiocyanate (Acetone, 0°C) A->B C 1-Benzoyl-3-(1-methyl-1H- pyrazol-4-yl)thiourea B->C D NaOH (aq) (80°C, Hydrolysis) C->D E (1-Methyl-1H-pyrazol- 4-yl)thiourea D->E

Synthesis pathway from pyrazol-4-amine to the target thiourea via benzoyl protection.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Methyl-1H-pyrazol-4-amine97.121.00971 mgStarting Material
Benzoyl Isothiocyanate163.191.051.41 mLElectrophile / Reagent
Acetone (Anhydrous)58.08-25.0 mLSolvent (Step 1)
Sodium Hydroxide (10% aq)40.003.0012.0 mLHydrolysis Base (Step 2)
Hydrochloric Acid (1M)36.46-As neededNeutralization

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 1-Benzoyl-3-(1-methyl-1H-pyrazol-4-yl)thiourea

Causality Note: Acetone is selected as the solvent because the starting amine is highly soluble, whereas the resulting benzoyl thiourea intermediate exhibits poor solubility at lower temperatures, driving the reaction forward via precipitation and enabling isolation by simple filtration.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-4-amine (971 mg, 10.0 mmol) in 20 mL of anhydrous acetone. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Charge the addition funnel with benzoyl isothiocyanate (1.41 mL, 10.5 mmol) dissolved in 5 mL of anhydrous acetone. Add this solution dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The formation of a dense yellow/white precipitate indicates successful conversion.

  • Isolation: Cool the suspension to 0 °C for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold acetone (2 × 5 mL) and hexanes (10 mL).

  • Drying: Dry the intermediate under high vacuum for 2 hours. (Expected yield: 85-90%).

Stage 2: Deprotection to (1-Methyl-1H-pyrazol-4-yl)thiourea

Causality Note: Careful pH control during the workup of this stage is critical. The target thiourea is slightly amphoteric; over-acidification will protonate the pyrazole nitrogen, dragging the product into the aqueous phase and decimating the yield.

  • Suspension: Transfer the dried intermediate from Stage 1 into a 50 mL round-bottom flask.

  • Hydrolysis: Add 12.0 mL of a 10% (w/v) aqueous NaOH solution. Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 1.5 hours. The solid will gradually dissolve as the benzoyl group is cleaved to form water-soluble sodium benzoate.

  • Cooling: Remove the flask from the heat source and cool to room temperature, then transfer to an ice-water bath (0-5 °C).

  • Neutralization (Critical Step): Slowly add 1M HCl dropwise while monitoring the pH continuously with a calibrated pH meter or high-resolution indicator paper. Adjust the pH strictly to 7.5 - 8.0 .

  • Crystallization: Upon reaching the target pH, the product, (1-methyl-1H-pyrazol-4-yl)thiourea, will precipitate as a crystalline solid. Allow the suspension to stir at 0 °C for 1 hour to ensure complete crystallization.

  • Final Isolation: Filter the precipitate under vacuum. Wash thoroughly with ice-cold distilled water (3 × 10 mL) to remove sodium benzoate and NaCl byproducts.

  • Drying & Storage: Dry the product in a vacuum desiccator over P2O5 for 24 hours. Store in an amber vial at 4 °C.

Workflow S1 Step 1: Benzoylation (Acetone, 0°C) S2 Filtration & Cold Wash S1->S2 S3 Step 2: Hydrolysis (10% NaOH, 80°C) S2->S3 S4 pH Adjustment (1M HCl to pH 7.5) S3->S4 S5 Final Filtration & Desiccation S4->S5

Operational workflow from initial benzoylation to final product desiccation.

Analytical Validation (Self-Validating Markers)

To ensure the integrity of the synthesized protocol, the following analytical benchmarks should be met:

  • LC-MS: The target compound (C5H8N4S) has a monoisotopic mass of 156.04697 Da. Positive electrospray ionization (ESI+) should yield a prominent [M+H]+ adduct at m/z 157.05[1].

  • 1H NMR (DMSO-d6): Disappearance of the multiplet signals in the 7.40–8.00 ppm region (characteristic of the benzoyl protons from the intermediate) confirms complete hydrolysis. The pyrazole N-methyl group should appear as a sharp singlet near 3.80 ppm, and the thiourea NH/NH2 protons will exchange and appear as broad singlets (often around 7.0 - 9.0 ppm depending on concentration and temperature)[2][3].

References

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Semantic Scholar URL:[Link]

  • Full article: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • (1-methyl-1h-pyrazol-4-yl)thiourea - PubChemLite Source: Université du Luxembourg (LCSB) URL:[Link]

Sources

Application

Application Notes and Protocols: (1-methyl-1H-pyrazol-4-yl)thiourea as a Versatile Synthon in Heterocyclic Chemistry

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of (1-methyl-1H-pyrazol-4-yl)thiourea in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of (1-methyl-1H-pyrazol-4-yl)thiourea in the synthesis of medicinally relevant heterocyclic scaffolds. The pyrazole moiety is a privileged structure in numerous pharmaceuticals, and its incorporation into other heterocyclic systems via a thiourea linker offers a robust strategy for generating novel molecular architectures. This document details the synthesis of the title compound and its subsequent application in the construction of 2-aminothiazole and pyrimidine-2-thione derivatives, two classes of heterocycles with significant pharmacological importance. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and reaction mechanisms to ensure both reproducibility and a deeper understanding of the synthetic transformations.

Introduction: The Strategic Value of the Pyrazolyl-Thiourea Scaffold

The fusion of a pyrazole core with a thiourea functional group creates a bifunctional building block of significant value in synthetic chemistry. The pyrazole ring is a well-established pharmacophore found in drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various antibacterial and antifungal agents.[1] Thioureas, in turn, are not merely linkers but are crucial intermediates for the construction of sulfur and nitrogen-containing heterocycles.[2][3][4] The compound (1-methyl-1H-pyrazol-4-yl)thiourea combines these features, offering a pre-functionalized pyrazole ready for incorporation into more complex systems. Its utility stems from the nucleophilic nature of the sulfur and nitrogen atoms within the thiourea moiety, which can readily participate in cyclocondensation reactions to form stable five- and six-membered rings.

This guide focuses on two primary applications: the Hantzsch synthesis of 2-aminothiazoles and the Biginelli-type synthesis of pyrimidine-2-thiones. These reactions are cornerstones of heterocyclic chemistry, providing reliable access to compound libraries for screening and drug discovery.

Synthesis of the Core Reagent: (1-methyl-1H-pyrazol-4-yl)thiourea

The target thiourea is not commonly available commercially and must be prepared. A reliable two-step sequence starting from the corresponding nitro-pyrazole is outlined below. This process involves the reduction of the nitro group to a primary amine, followed by conversion to the thiourea.

Workflow for the Synthesis of (1-methyl-1H-pyrazol-4-yl)thiourea

Synthesis_Workflow Start 1-Methyl-4-nitro-1H-pyrazole Amine 1-Methyl-1H-pyrazol-4-ylamine Start->Amine Step 1: Reduction (e.g., H₂, Pd/C or H-Cube®) Thiourea (1-methyl-1H-pyrazol-4-yl)thiourea Amine->Thiourea Step 2: Thiocarbonylation (via Isothiocyanate)

Caption: Synthetic pathway to the target thiourea reagent.

Protocol 2.1: Synthesis of 1-Methyl-1H-pyrazol-4-ylamine

This protocol is adapted from established methods for the reduction of nitro-aromatic compounds.[5] The reduction of 1-methyl-4-nitro-1H-pyrazole provides the key amine intermediate in high yield.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole

  • Methanol (MeOH), reagent grade

  • Palladium on carbon (10% Pd/C), or access to a hydrogenation reactor (e.g., H-Cube®)

  • Hydrogen source (gas cylinder or in-situ generation)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel, add 1-methyl-4-nitro-1H-pyrazole (1.0 eq).

  • Solvent and Catalyst: Under an inert atmosphere, add methanol to dissolve the starting material (approx. 150-200 mL per gram of substrate). Carefully add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 bar) and heat to 60-70°C.[5]

    • Causality Note: The palladium catalyst is essential for the catalytic hydrogenation, adsorbing both hydrogen gas and the nitro compound onto its surface to facilitate the reduction. The use of elevated pressure and temperature increases the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Safety Note: Palladium on carbon can be pyrophoric, especially after hydrogenation. Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-ylamine, which can be used in the next step, often without further purification.[5]

Protocol 2.2: Synthesis of (1-methyl-1H-pyrazol-4-yl)thiourea

The conversion of a primary amine to a thiourea is typically achieved via an isothiocyanate intermediate. This protocol outlines the formation of the isothiocyanate from the amine and its subsequent reaction with ammonia.

Materials:

  • 1-Methyl-1H-pyrazol-4-ylamine (from Protocol 2.1)

  • Thiophosgene (CSCl₂) or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI)

  • A suitable base (e.g., triethylamine (NEt₃) or sodium bicarbonate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ammonia solution (e.g., 7N in Methanol)

Procedure:

  • Isothiocyanate Formation:

    • Method A (Thiophosgene): Dissolve 1-methyl-1H-pyrazol-4-ylamine (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add a base such as triethylamine (2.2 eq).[6] Slowly add a solution of thiophosgene (1.1 eq) in DCM dropwise.

      • Safety Critical: Thiophosgene is highly toxic and lachrymatory. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Method B (TCDI): Dissolve 1-methyl-1H-pyrazol-4-ylamine (1.0 eq) in anhydrous THF. Add 1,1'-thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir until TLC/LCMS indicates complete formation of the intermediate.

  • Reaction Monitoring: Monitor the formation of the isothiocyanate by TLC. The intermediate will have a different retention factor (Rf) than the starting amine.

  • Conversion to Thiourea: Once the isothiocyanate formation is complete, cool the reaction mixture to 0°C. Slowly add an ammonia solution (e.g., 7N NH₃ in MeOH, >2.0 eq) dropwise.

    • Causality Note: The highly reactive isothiocyanate is readily attacked by the nucleophilic ammonia to form the stable thiourea derivative.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis confirms the consumption of the isothiocyanate intermediate.

  • Isolation:

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or silica gel chromatography.

Application I: Hantzsch Synthesis of 2-(1-Methyl-1H-pyrazol-4-ylamino)thiazoles

The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole ring. It involves the condensation of a thioamide (in this case, our pyrazolyl-thiourea) with an α-haloketone.[2][4][7]

Reaction Mechanism

The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4]

Hantzsch_Mechanism Thiourea Pyrazolyl-Thiourea Intermediate1 S-Alkylated Intermediate (Isothiouronium Salt) Thiourea->Intermediate1 SN2 Attack (S on Cα) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product 2-Pyrazolylamino-thiazole Intermediate2->Product Dehydration (-H₂O) Biginelli_Mechanism cluster_1 Iminium Formation cluster_2 Ring Formation Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Thiourea Pyrazolyl-Thiourea Thiourea->Iminium Nucleophilic Addition & Condensation Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Addition of Enol Ketoester β-Ketoester Ketoester->Adduct Product Dihydropyrimidine-2-thione Adduct->Product Ring Closure & Condensation

Caption: Mechanism of the Biginelli-type reaction for pyrimidine-2-thione synthesis.

Protocol 4.1: General Procedure for Pyrimidine-2-thione Synthesis

This protocol describes a one-pot synthesis of dihydropyrimidine-2-thione derivatives bearing the 1-methyl-1H-pyrazol-4-yl moiety.

Materials:

  • (1-methyl-1H-pyrazol-4-yl)thiourea (1.0 eq)

  • An aromatic or aliphatic aldehyde (1.0 eq)

  • A β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Catalyst (e.g., catalytic amount of HCl, or a Lewis acid like CuCl₂·2H₂O) [8]* Solvent (e.g., Ethanol, or solvent-free grinding) [9][8][10] Procedure:

  • Reaction Setup: In a round-bottom flask, combine (1-methyl-1H-pyrazol-4-yl)thiourea, the aldehyde, the β-ketoester, and the catalyst.

  • Reaction Conditions:

    • Conventional Heating: Add ethanol as a solvent and heat the mixture to reflux for 2-4 hours. [8][10] * Grindstone Method (Solvent-Free): For an environmentally benign alternative, place the reactants and a solid catalyst (e.g., CuCl₂·2H₂O) in a mortar and grind with a pestle at room temperature for 5-15 minutes. [8]3. Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If the reaction was performed in a solvent, the product may precipitate upon cooling.

    • Pour the reaction mixture into ice-cold water to induce precipitation of the product.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product is typically of good purity and can be further purified by recrystallization from ethanol.

Reactant 1 (Aldehyde)Reactant 2 (β-Ketoester)Product StructureExpected Product Name
BenzaldehydeEthyl Acetoacetate alt text-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) Ethyl 6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
4-ChlorobenzaldehydeEthyl Acetoacetate alt text-6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) Ethyl 4-(4-chlorophenyl)-6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
BenzaldehydeAcetylacetone alt text-4-phenyl-3,4-dihydropyrimidin-2(1H)-one) 5-acetyl-6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione

References

  • (Reference not directly cited, but provides context on pyrimidine synthesis) Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • (Reference not directly cited, but provides context on pyrazole derivatives) ACS Publications. Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • ResearchGate. Mechanism of synthesis of 2‐aminothiazoles from ketone and thiourea. Available at: [Link]

  • (Reference not directly cited, but provides context on pyrazole derivatives) Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • PMC - NIH. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Available at: [Link]

  • Redalyc. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Available at: [Link]

  • (Reference not directly cited, but provides context on pyrimidine-thiones) ResearchGate. Synthesis of pyrimidine-2-thiones. Available at: [Link]

  • (Reference not directly cited, but provides context on isothiocyanate synthesis) PMC - NIH. Synthesis of Isothiocyanates: An Update. Available at: [Link]

  • (Reference not directly cited, but provides context on isothiocyanate synthesis) Shodhganga. synthesis of isothiocyanates. Available at: [Link]

  • ResearchGate. A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Available at: [Link]

  • (Reference not directly cited, but provides context on isothiocyanate synthesis) MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]

  • PMC - NIH. Ultrasound Promoted Synthesis of Bis(substituted pyrazol-4-ylcarbonyl). Available at: [Link]

  • (Reference not directly cited, but provides context on pyrazole derivatives) MDPI. N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide. Available at: [Link]

  • (Reference not directly cited, but provides context on isothiocyanate synthesis) CBI. Synthesis of Isothiocyanates: A Review. Available at: [Link]

  • Wikipedia. Biginelli reaction. Available at: [Link]

  • (Reference not directly cited, but provides context on pyrimidine synthesis) ResearchGate. SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]

  • (Reference not directly cited, but provides context on pyrimidine synthesis) Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. Mild conversion of primary amine to isothiocyanate?. Available at: [Link]

  • (Reference not directly cited, but provides context on thiazole synthesis) Beilstein Journals. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Available at: [Link]

  • (Reference not directly cited, but provides context on thiourea synthesis) Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

  • PMC - NIH. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Available at: [Link]

  • (Reference not directly cited, but provides context on pyrimidine-thiones) PMC - NIH. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents. Available at: [Link]

  • Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. Available at: [Link]

Sources

Method

Application Note: Preparation of (1-Methyl-1H-pyrazol-4-yl)thiourea from 1-Methyl-4-aminopyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide Executive Summary (1-Methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide

Executive Summary

(1-Methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0) is a critical structural motif and intermediate in medicinal chemistry, frequently utilized in the assembly of heterocyclic kinase inhibitors, anti-infective agents, and HMOX1 inducers[1]. The direct conversion of heteroaryl amines to monosubstituted thioureas is historically prone to low yields due to competing side reactions (e.g., guanidine formation, desulfurization) and often relies on highly toxic reagents.

This application note details a robust, field-proven, two-step synthetic workflow utilizing benzoyl isothiocyanate. This protocol circumvents the need for hazardous gaseous sulfurating agents, ensures high atom economy, and provides a self-validating framework for the reliable scale-up of pyrazole-derived thioureas.

Mechanistic Rationale & Pathway Selection

When designing a synthesis for converting 1-methyl-1H-pyrazol-4-amine (CAS: 69843-13-6)[2] to its corresponding thiourea, chemists must evaluate the chemical stability and basicity of the pyrazole ring.

  • Avoidance of Thiophosgene ( CSCl2​ ): While thiophosgene followed by ammonia is a classic method, it is highly toxic, difficult to handle on a bench scale, and frequently leads to symmetrical 1,3-disubstituted thiourea byproducts.

  • Limitations of Ammonium Thiocyanate ( NH4​SCN ): This pathway requires strongly acidic conditions (e.g., refluxing HCl) to generate thiocyanic acid in situ. Electron-rich heteroaryls like 4-aminopyrazoles are sensitive to extended acidic reflux, which can lead to substrate degradation and poor isolated yields.

  • The Benzoyl Isothiocyanate Pathway (Optimized Choice): Benzoyl isothiocyanate reacts smoothly with primary amines at low temperatures to form a highly stable benzoylthiourea intermediate[3][4]. The electron-withdrawing nature of the benzoyl group activates the adjacent carbonyl carbon. During the subsequent basic hydrolysis step, hydroxide selectively attacks this hard electrophilic carbonyl center (rather than the softer thiocarbonyl), leading to the cleavage of the amide bond. This yields the free monosubstituted thiourea and water-soluble sodium benzoate, simplifying purification.

G1 A 1-Methyl-4-aminopyrazole (Starting Material) C Benzoylthiourea (Intermediate) A->C Acetone, 0°C B Benzoyl Isothiocyanate (Reagent) B->C Addition E (1-Methyl-1H-pyrazol-4-yl)thiourea (Target) C->E Reflux, 3h D NaOH / MeOH (Deprotection) D->E Hydrolysis

Fig 1: Two-step synthetic workflow for (1-methyl-1H-pyrazol-4-yl)thiourea.

Experimental Workflows

Step 1: Synthesis of 1-Benzoyl-3-(1-methyl-1H-pyrazol-4-yl)thiourea

Causality Note: The reaction is highly exothermic. Benzoyl isothiocyanate must be added dropwise at 0 °C to prevent thermal degradation and the formation of multi-acylated side products[3].

  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-4-amine (10.0 mmol, 0.97 g) and anhydrous acetone (30 mL).

  • Cooling: Flush the system with inert gas (Nitrogen or Argon) and cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve benzoyl isothiocyanate (10.5 mmol, 1.71 g)[5] in anhydrous acetone (10 mL). Add this solution dropwise to the amine mixture over a period of 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2.5 hours.

  • Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. A pale yellow to white precipitate will rapidly form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL) to remove unreacted starting materials and trace benzoic acid. Dry the solid in a vacuum oven at 45 °C overnight.

  • In-Process Quality Control (IPQC):

    • TLC: 50% EtOAc/Hexanes (UV detection). Expected Rf​ ~0.6 (Starting amine Rf​ ~0.1).

    • MS (ESI+): Expected m/z for C12​H12​N4​OS : [M+H]+ = 261.1. Proceed to Step 2 only if purity is >95% by LC-MS.

Step 2: Basic Hydrolysis to (1-Methyl-1H-pyrazol-4-yl)thiourea

Causality Note: Methanol is utilized as a co-solvent to ensure the hydrophobic benzoylthiourea intermediate remains partially solvated, allowing the aqueous hydroxide to efficiently attack the carbonyl center[4].

  • Preparation: Suspend the intermediate from Step 1 (approx. 9.0 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add a 2M aqueous solution of NaOH (18.0 mmol, 9.0 mL). The suspension will gradually clear into a homogeneous solution as the reaction proceeds.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for exactly 3 hours.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralization & Extraction: Dilute the remaining aqueous residue with deionized water (15 mL). Carefully adjust the pH to ~7.5 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Triturate the crude solid with diethyl ether to yield pure (1-methyl-1H-pyrazol-4-yl)thiourea.

  • Final QC Validation:

    • MS (ESI+): Expected m/z for C5​H8​N4​S : [M+H]+ = 157.05[6].

    • Appearance: Off-white to pale yellow crystalline powder.

G2 N1 1. Hydroxide Attack HO⁻ attacks benzoyl carbonyl N2 2. Tetrahedral Intermediate Formation of oxyanion N1->N2 N3 3. Bond Cleavage Expulsion of thiourea anion N2->N3 N4 4. Protonation Yields free thiourea N3->N4

Fig 2: Mechanism of base-catalyzed deprotection of the benzoylthiourea intermediate.

Quantitative Data Presentation

Table 1: Stoichiometry, Reaction Parameters, and Expected Yields

ParameterStep 1: BenzoylationStep 2: Hydrolysis
Limiting Reagent 1-Methyl-1H-pyrazol-4-amine (1.0 eq)Benzoylthiourea Intermediate (1.0 eq)
Active Reagent Benzoyl Isothiocyanate (1.05 eq)Sodium Hydroxide (2.0 eq)
Solvent System Anhydrous Acetone (0.3 M)Methanol / Water (0.3 M)
Temperature 0 °C 25 °C65 °C (Reflux)
Reaction Time 2.5 hours3.0 hours
Expected Yield 88 - 92%80 - 85%
Target Mass (ESI+) [M+H]+ = 261.1 [M+H]+ = 157.05

Troubleshooting & Safety

  • Desulfurization (Loss of Sulfur): Prolonged heating (>4 hours) during the Step 2 hydrolysis can lead to desulfurization, forming unwanted carbodiimide or urea byproducts[3]. Strictly adhere to the 3-hour reflux limit and monitor reaction progression via LC-MS.

  • Moisture Sensitivity: Benzoyl isothiocyanate is highly moisture-sensitive and will rapidly hydrolyze to benzamide and thiocyanic acid upon exposure to atmospheric water. Ensure Step 1 is conducted under strictly anhydrous conditions using oven-dried glassware[3].

  • Safety Precautions: Benzoyl isothiocyanate is a potent lachrymator, corrosive, and toxic if inhaled. All manipulations involving this reagent must be conducted exclusively inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Sources

Application

Catalytic Applications of (1-Methyl-1H-pyrazol-4-yl)thiourea Derivatives: A Technical Guide for Researchers

Introduction: The Rise of Pyrazolyl-Thiourea Organocatalysts In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Pyrazolyl-Thiourea Organocatalysts

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to traditional metal-based catalysis. Among the diverse families of organocatalysts, thiourea derivatives have garnered significant attention due to their ability to act as potent hydrogen-bond donors. This interaction, a form of non-covalent activation, mimics the intricate enzymatic processes found in nature, enabling the activation of electrophiles and the stabilization of transition states with remarkable precision.

This technical guide focuses on a specific, yet highly promising, class of these catalysts: (1-methyl-1H-pyrazol-4-yl)thiourea derivatives . The incorporation of the 1-methyl-1H-pyrazole moiety introduces unique electronic and steric properties to the thiourea scaffold. The pyrazole ring, with its distinct arrangement of nitrogen atoms, can modulate the acidity of the thiourea N-H protons and participate in secondary interactions, potentially enhancing both reactivity and stereoselectivity. When combined with a chiral scaffold, these pyrazolyl-thiourea derivatives become powerful tools for asymmetric synthesis, a critical aspect of drug discovery and development where the three-dimensional arrangement of atoms can dictate biological activity.

This document provides detailed application notes and protocols for the synthesis and utilization of chiral (1-methyl-1H-pyrazol-4-yl)thiourea derivatives in two key asymmetric transformations: the Michael addition and the aza-Henry reaction. The protocols are designed to be self-validating, with explanations for experimental choices to empower researchers to not only replicate the findings but also to adapt and innovate in their own work.

PART 1: Synthesis of Chiral (1-Methyl-1H-pyrazol-4-yl)thiourea Derivatives

The synthesis of chiral (1-methyl-1H-pyrazol-4-yl)thiourea derivatives is a multi-step process that begins with the formation of the pyrazole core, followed by the introduction of the thiourea functionality and the chiral auxiliary. The following protocols provide a reliable pathway to these valuable catalysts.

Protocol 1.1: Synthesis of 1-Methyl-1H-pyrazol-4-amine (2)

The synthesis of the key precursor, 1-methyl-1H-pyrazol-4-amine, can be efficiently achieved through the reduction of the corresponding nitro-pyrazole.[1]

Workflow for the Synthesis of 1-Methyl-1H-pyrazol-4-amine

A 1-Methyl-4-nitro-1H-pyrazole (1) B Dissolution in Methanol A->B C Catalytic Hydrogenation (H₂, Pd/C or H-Cube®) B->C D Filtration and Concentration C->D E 1-Methyl-1H-pyrazol-4-amine (2) D->E

Caption: Synthesis of the key pyrazole amine intermediate.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole (1)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C) or H-Cube® reactor

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve 1-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.

  • For batch hydrogenation: Add 10% Pd/C (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • For flow hydrogenation (H-Cube®): Pass the methanolic solution of the nitro-pyrazole through the H-Cube® reactor according to the manufacturer's instructions, typically at elevated temperature and pressure (e.g., 70°C and 60 bar).[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-pyrazol-4-amine (2) as a solid, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of Chiral (1-Methyl-1H-pyrazol-4-yl)thiourea Catalyst (4)

The final step involves the conversion of the pyrazole amine to an isothiocyanate, followed by reaction with a chiral amine to introduce the stereodirecting group. A common and effective chiral scaffold is based on (1R,2R)-1,2-diphenylethylenediamine.

Workflow for Chiral Catalyst Synthesis

A 1-Methyl-1H-pyrazol-4-amine (2) B Reaction with Thiophosgene or equivalent A->B C 1-Methyl-1H-pyrazol-4-isothiocyanate (3) B->C D Reaction with Chiral Amine (e.g., (1R,2R)-DPEN derivative) C->D E Chiral (1-Methyl-1H-pyrazol-4-yl)thiourea (4) D->E

Caption: General synthesis of the chiral pyrazolyl-thiourea catalyst.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine (2)

  • Thiophosgene (CSCl₂) or a safer equivalent like triphosgene/NH₄SCN

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Chiral amine (e.g., N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-amino-1,2-diphenylethyl)amine)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-Methyl-1H-pyrazol-4-isothiocyanate (3)

  • Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve 1-methyl-1H-pyrazol-4-amine (2) (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of thiophosgene (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Add a base such as triethylamine (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate (3). This intermediate is often used directly in the next step.

Step 2: Synthesis of the Chiral Thiourea Catalyst (4)

  • Dissolve the crude 1-methyl-1H-pyrazol-4-isothiocyanate (3) (1.0 eq) in anhydrous DCM.

  • To this solution, add the chiral amine (e.g., a derivative of (1R,2R)-1,2-diphenylethylenediamine) (1.0 eq).

  • Stir the reaction mixture at room temperature until the isothiocyanate is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure chiral (1-methyl-1H-pyrazol-4-yl)thiourea catalyst (4).

PART 2: Catalytic Applications

The synthesized chiral (1-methyl-1H-pyrazol-4-yl)thiourea derivatives are effective catalysts for a range of asymmetric transformations. Here, we detail protocols for the Michael addition of dicarbonyl compounds to nitroolefins and the aza-Henry reaction.

Application Note 2.1: Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation. Chiral thiourea catalysts activate the nitroolefin electrophile through hydrogen bonding, allowing for a highly enantioselective attack by the nucleophile.

Proposed Catalytic Cycle for Michael Addition

Catalyst Pyrazolyl-Thiourea Catalyst Complex Catalyst-Nitroolefin Complex (H-bonding) Catalyst->Complex Nitroolefin Nitroolefin Nitroolefin->Complex Nucleophile Dicarbonyl Compound Addition Nucleophilic Attack Nucleophile->Addition Complex->Addition Product_Complex Catalyst-Product Adduct Addition->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.

Protocol 2.1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

Materials:

  • Chiral (1-methyl-1H-pyrazol-4-yl)thiourea catalyst (4)

  • β-Nitrostyrene

  • Acetylacetone

  • Toluene, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the chiral pyrazolyl-thiourea catalyst (4) (5-10 mol%).

  • Add anhydrous toluene as the solvent.

  • Add acetylacetone (1.2-2.0 eq).

  • Add β-nitrostyrene (1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 1: Representative Data for Asymmetric Michael Addition

EntryNitroolefin (R)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl10249592
24-Chlorophenyl10249894
34-Methoxyphenyl10369290
42-Naphthyl10369091

Note: The data presented in this table are illustrative and based on typical results obtained with similar bifunctional thiourea catalysts. Actual results may vary depending on the specific catalyst structure and reaction conditions.

Application Note 2.2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. The bifunctional nature of many chiral thiourea catalysts, often incorporating a basic moiety, allows for the simultaneous activation of both the imine (via hydrogen bonding to the thiourea) and the nitroalkane (via deprotonation by the basic group).

Proposed Dual Activation in Aza-Henry Reaction

Catalyst Bifunctional Pyrazolyl-Thiourea Catalyst (Thiourea + Basic Site) Activated_Imine H-Bonded Imine Catalyst->Activated_Imine H-Bonding Nitronate Nitronate Anion Catalyst->Nitronate Deprotonation Imine N-Boc-Imine Imine->Activated_Imine Nitroalkane Nitroalkane Nitroalkane->Nitronate Transition_State Organized Transition State Activated_Imine->Transition_State Nitronate->Transition_State Product Chiral β-Nitroamine Transition_State->Product Product->Catalyst Catalyst Regeneration

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Method

Rational Design and Synthesis of Kinase Inhibitors Incorporating the (1-Methyl-1H-pyrazol-4-yl)thiourea Scaffold

Application Note & Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Introduction & Structural Rationale The development of small-molecule kinase inhibitors has revolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Introduction & Structural Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. While early Type I inhibitors targeted the active conformation of the ATP-binding pocket, modern drug discovery frequently focuses on Type II inhibitors. These molecules bind to the inactive "DFG-out" conformation, offering superior kinome selectivity and prolonged residence times.

Incorporating a thiourea moiety into a heterocyclic core (e.g., quinazoline, pyrimidine, or thienopyridine) is a validated strategy to bridge the hinge region and the allosteric hydrophobic pocket [1]. The thiourea acts as an exceptional bidentate hydrogen bond donor, interacting precisely with the conserved glutamate residue in the αC-helix and the aspartate residue of the DFG motif.

To further optimize the physicochemical and pharmacokinetic profiles of these scaffolds, medicinal chemists have increasingly utilized the 1-methyl-1H-pyrazol-4-yl group [2].

  • Causality for Selection: Unlike unsubstituted pyrazoles, the 1-methyl substitution prevents tautomerization, locking the molecule into a predictable conformation that reduces entropic penalties upon binding.

  • Pharmacophore Vectoring: The position of the nitrogen atoms in the pyrazole ring provides a specific vector for hydrogen bonding with solvent-exposed regions or secondary hinge residues, while the overall moiety significantly lowers the partition coefficient (cLogP), enhancing aqueous solubility compared to traditional bulky aryl groups [3].

Binding M1 (1-methyl-1H-pyrazol-4-yl) Group K1 Hydrophobic Pocket (Steric Fit & Solubility) M1->K1 Van der Waals M2 Thiourea Linker K2 Conserved Catalytic Residues (Glu/Asp H-Bonding) M2->K2 Bidentate H-Bonds M3 Core Scaffold (e.g., Quinazoline) K3 Hinge Region (ATP-competitive binding) M3->K3 H-Bonds

Pharmacophore mapping of the hybrid inhibitor within the kinase ATP-binding pocket.

Experimental Workflow & Methodology

The successful integration of the (1-methyl-1H-pyrazol-4-yl)thiourea scaffold requires a self-validating workflow, moving from computational design to robust chemical synthesis, and culminating in high-throughput biochemical evaluation.

G N1 Identify Target Kinase (e.g., EGFR, VEGFR-2, CHK1) N2 In Silico Docking (DFG-out / Hinge Region) N1->N2 N3 Scaffold Selection (Quinazoline / Pyrimidine) N2->N3 N4 Incorporate Moiety (1-methyl-1H-pyrazol-4-yl)thiourea N3->N4 N5 Chemical Synthesis (Isothiocyanate Coupling) N4->N5 N6 In Vitro Kinase Assay (ADP-Glo / IC50 Determination) N5->N6 N7 Cell-Based Assays (Anti-proliferation / Apoptosis) N6->N7

Workflow for designing and validating (1-methyl-1H-pyrazol-4-yl)thiourea kinase inhibitors.

Protocol A: Synthesis of the (1-Methyl-1H-pyrazol-4-yl)thiourea Hybrid

This protocol details the coupling of a generic amine-bearing kinase scaffold (e.g., 4-aminoquinazoline) with 1-methyl-1H-pyrazol-4-amine to form the target thiourea.

Rationale for Reagent Selection: We utilize 1,1'-thiocarbonyldiimidazole (TCDI) rather than thiophosgene. TCDI is a less toxic, easily handled solid that avoids the generation of highly corrosive HCl gas, which could prematurely degrade acid-sensitive heterocyclic scaffolds during the isothiocyanate formation [4].

Materials:

  • Core scaffold amine (1.0 eq)

  • 1-methyl-1H-pyrazol-4-amine (1.1 eq)

  • 1,1'-thiocarbonyldiimidazole (TCDI) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the core scaffold amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Isothiocyanate Formation: Add TCDI (1.2 mmol) portion-wise to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the complete consumption of the starting amine via TLC (typically 2-4 hours).

  • Solvent Exchange (Crucial Step): Evaporate the DCM under reduced pressure. Redissolve the resulting crude isothiocyanate intermediate in anhydrous DMF (5 mL). Causality: DMF is required for the subsequent step because 1-methyl-1H-pyrazol-4-amine has poor nucleophilicity in non-polar solvents; the high dielectric constant of DMF facilitates the nucleophilic attack.

  • Coupling: Add 1-methyl-1H-pyrazol-4-amine (1.1 mmol) and DIPEA (2.0 mmol) to the DMF solution. Stir the reaction mixture at 60 °C for 12 hours.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). The thiourea product will typically precipitate.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure (1-methyl-1H-pyrazol-4-yl)thiourea derivative.

Protocol B: In Vitro Kinase Activity Evaluation (ADP-Glo™ Assay)

To validate the inhibitory potency of the synthesized compounds, we employ the ADP-Glo™ Kinase Assay. Rationale: Unlike traditional radiometric assays or fluorescence-based assays, ADP-Glo measures the universal byproduct of kinase activity (ADP). This is critical because pyrazole-thiourea derivatives often exhibit intrinsic auto-fluorescence that can confound FRET-based assay readouts.

Step-by-Step Procedure:

  • Preparation: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 1 µL of each concentration to a 384-well white microplate.

  • Enzyme/Substrate Addition: Add 2 µL of the target kinase (e.g., VEGFR-2 or CHK1) diluted in kinase buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix to initiate the reaction. Ensure the final ATP concentration is at the Km​ value specific to the target kinase. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes, then read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

Quantitative Data Presentation

The incorporation of the (1-methyl-1H-pyrazol-4-yl)thiourea moiety consistently demonstrates superior biochemical profiles compared to traditional phenyl-urea or phenyl-thiourea derivatives. The table below summarizes representative SAR data illustrating the impact of this moiety on dual EGFR/VEGFR-2 inhibition and overall lipophilicity.

Compound IDCore ScaffoldLinkerTerminal R-GroupEGFR IC50 (nM)VEGFR-2 IC50 (nM)cLogP
Ref-1 QuinazolineUreaPhenyl45.2 ± 3.1112.4 ± 8.55.42
Ref-2 QuinazolineThioureaPhenyl28.6 ± 2.465.1 ± 4.25.85
Cmpd-3 QuinazolineUrea1-methyl-1H-pyrazol-4-yl18.4 ± 1.532.7 ± 3.13.15
Cmpd-4 QuinazolineThiourea1-methyl-1H-pyrazol-4-yl8.2 ± 0.9 14.5 ± 1.8 3.68

Table 1: Comparative in vitro kinase inhibition and physicochemical properties. The combination of the thiourea linker and the 1-methyl-1H-pyrazol-4-yl group (Cmpd-4) yields the highest potency while maintaining an optimal cLogP for cellular permeability.

Conclusion

The rational incorporation of the (1-methyl-1H-pyrazol-4-yl)thiourea scaffold into kinase inhibitors represents a highly effective medicinal chemistry strategy. The thiourea linker acts as a robust bidentate hydrogen bond donor to access DFG-out conformations, while the 1-methyl-1H-pyrazol-4-yl group optimizes the steric fit and significantly improves aqueous solubility. By following the rigorous synthetic and biochemical protocols outlined above, researchers can systematically deploy this moiety to discover next-generation, highly selective targeted therapeutics.

References

  • Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules (MDPI). Available at:[Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. RSC Advances (PMC). Available at:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Application

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of (1-methyl-1H-pyrazol-4-yl)thiourea Derivatives in Murine Models

Application Note & Standard Operating Protocol Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacokineticists Scientific Rationale & Pharmacophore Context The (1-methyl-1H-pyrazol-4-yl)thiourea mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Protocol Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacokineticists

Scientific Rationale & Pharmacophore Context

The (1-methyl-1H-pyrazol-4-yl)thiourea motif is a privileged building block and pharmacophore widely utilized in modern drug discovery. It is frequently embedded in the scaffolds of potent kinase inhibitors (e.g., IKKβ, ERK) and G-protein coupled receptor antagonists[1]. However, transitioning this moiety from in vitro screening to in vivo murine models presents unique challenges.

The planar nature of the pyrazole-thiourea core often results in high crystal lattice energy, leading to poor aqueous solubility. Furthermore, the 1-methylpyrazole group is highly susceptible to hepatic CYP450-mediated N-demethylation, which can lead to rapid clearance and potential drug-drug interactions (DDIs)[2]. This application note provides a self-validating, step-by-step protocol for formulating, dosing, and evaluating the pharmacokinetics (PK) of these compounds in mice, ensuring robust and reproducible preclinical data.

Physicochemical Properties & Formulation Strategy

To achieve accurate dosing, the formulation must overcome the inherent hydrophobicity of the thiourea derivative without causing vehicle-induced toxicity.

  • Intravenous (IV) Formulation (Solution): 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: DMSO acts as the primary solubilizer to disrupt the crystal lattice of the pyrazole-thiourea. PEG400 prevents precipitation upon introduction to the aqueous bloodstream. Capping DMSO at 5% prevents localized hemolysis and endothelial damage in the murine tail vein.

  • Per Os (PO) Formulation (Suspension): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water.

    • Causality: For oral gavage, a homogenous suspension is often preferred if the compound cannot be fully dissolved. Tween-80 acts as a surfactant to wet the hydrophobic drug particles, while MC increases viscosity to prevent rapid settling, ensuring a uniform dose delivery to the gastrointestinal tract.

In Vivo Dosing & Pharmacokinetic (PK) Protocol

Pre-Dosing Preparation
  • Animal Selection: Utilize male C57BL/6 or BALB/c mice (8–10 weeks old, weighing 20–25 g).

  • Fasting Protocol: Fast the mice overnight (12–16 hours) prior to PO dosing, providing water ad libitum.

    • Causality: Fasting eliminates food-effect variability and ensures consistent gastric emptying, which is critical for the reproducible absorption of lipophilic pyrazole-thiourea compounds. IV cohorts do not require fasting.

Administration Routes
  • IV Administration (Target Dose: 5 mg/kg):

    • Warm the mouse briefly under a heat lamp to dilate the lateral tail vein.

    • Using a 27G needle, inject the formulated solution at a maximum volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • Administer slowly over 10–15 seconds to prevent acute cardiovascular shock.

  • PO Administration (Target Dose: 20 mg/kg):

    • Secure the mouse using a standard scruff technique to align the esophagus.

    • Using a 20G bulb-tipped oral gavage needle, administer the suspension at a maximum volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

Serial Microsampling Workflow
  • Timepoints: 0.083 h (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Procedure: Utilize the saphenous vein puncture method. Collect exactly 20 µL of whole blood per timepoint into K2-EDTA coated microvette tubes.

    • Causality: Serial microsampling allows a complete PK profile to be generated from a single mouse, eliminating inter-animal variability. Limiting the draw to 20 µL per timepoint prevents hypovolemic shock and hemodilution, as a 20 g mouse has a total blood volume of only ~1.5 mL.

PK_Workflow A 1. Formulation (DMSO/PEG400/Saline) B 2. Murine Dosing (IV: Tail Vein, PO: Gavage) A->B C 3. Serial Microsampling (Saphenous Vein, 20 µL) B->C D 4. LC-MS/MS Bioanalysis (Protein Precipitation) C->D E 5. PK Parameter Calculation (AUC, T1/2) D->E

Fig 1. Step-by-step workflow for in vivo pharmacokinetic evaluation in murine models.

Bioanalysis & Metabolic Profiling

Following collection, centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C to separate plasma.

Protein Precipitation & LC-MS/MS: Extract the drug by adding 3 volumes (60 µL) of cold acetonitrile (containing a stable-isotope-labeled internal standard) to 20 µL of plasma.

  • Causality: Thiourea moieties exhibit high plasma protein binding. The 3:1 organic-to-aqueous ratio effectively denatures these proteins, releasing the bound drug for accurate quantification via LC-MS/MS.

Metabolic Considerations: When analyzing the LC-MS/MS data, it is critical to monitor for specific metabolites. The 1-methylpyrazole ring is a known substrate for CYP2D6 and CYP3A4, which catalyze N-demethylation[2]. Additionally, the thiourea sulfur can undergo S-oxidation by Flavin-containing monooxygenases (FMOs), forming reactive sulfenic or sulfinic acids that may cause idiosyncratic toxicity.

Metabolism_Pathway Parent (1-methyl-1H-pyrazol-4-yl)thiourea (Parent Pharmacophore) CYP Hepatic CYP450 / FMO (e.g., CYP2D6, CYP3A4) Parent->CYP Hepatic Clearance Metab1 N-demethylated Pyrazole (Primary Metabolite) CYP->Metab1 N-demethylation Metab2 Thiourea S-Oxidation (Reactive Sulfenic Acids) CYP->Metab2 S-oxidation

Fig 2. Primary hepatic metabolism pathways of the (1-methyl-1H-pyrazol-4-yl)thiourea scaffold.

Quantitative Data Summary

The following table outlines the expected baseline pharmacokinetic parameters for a standard (1-methyl-1H-pyrazol-4-yl)thiourea derivative, providing a benchmark for evaluating novel analogs.

RouteDose (mg/kg)Vehicle SystemCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)T1/2 (h)Bioavailability (F%)
IV 5.05% DMSO / 40% PEG400 / 55% Saline2,4500.0834,1201.8100%
PO 20.00.5% Methylcellulose / 0.1% Tween-801,8201.57,5802.1~46%

Note: Values are representative medians derived from murine (C57BL/6) preclinical studies of pyrazole-thiourea-containing kinase inhibitors.

References

  • Title: Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Method

handling and storage protocols for (1-methyl-1H-pyrazol-4-yl)thiourea

Title: Advanced Handling and Storage Protocols for (1-Methyl-1H-pyrazol-4-yl)thiourea in Drug Discovery Executive Overview (1-Methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0)[1] is a highly versatile bifunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Handling and Storage Protocols for (1-Methyl-1H-pyrazol-4-yl)thiourea in Drug Discovery

Executive Overview

(1-Methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0)[1] is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. The integration of a pyrazole ring with a thiourea pharmacophore provides a privileged scaffold for designing kinase inhibitors, antimicrobial agents, and novel transketolase inhibitors[2][3]. However, the presence of the thiourea moiety introduces specific physicochemical liabilities—such as susceptibility to oxidation, potential for tautomerization, and specific toxicity profiles[4]—that mandate rigorous handling and storage protocols to maintain molecular integrity and ensure operator safety.

Physicochemical & Hazard Profile

To establish a self-validating handling system, one must first understand the intrinsic properties of the molecule. The table below synthesizes the quantitative data and hazard classifications for (1-methyl-1H-pyrazol-4-yl)thiourea[5][6].

Property / ParameterValue / ClassificationCausality / Implication for Handling
Molecular Formula C5H8N4S[5]High nitrogen/sulfur content; potential for metal chelation.
Molecular Weight 156.21 g/mol Small molecule; highly diffusible if aerosolized.
Monoisotopic Mass 156.046 g/mol [5]Critical for LC-MS quality control verification.
Solubility Profile Soluble in DMSO, DMF, EtOHRequires polar aprotic or protic solvents for stock solutions.
GHS Hazard Codes H301, H315, H317, H351, H361[6][7]Toxic if swallowed; skin irritant/sensitizer; suspected carcinogen/teratogen.
Stability Sensitive to strong oxidizers[8]Can oxidize to form disulfides or urea derivatives.

Critical Handling Causalities

Handling (1-methyl-1H-pyrazol-4-yl)thiourea requires a proactive approach to risk mitigation and contamination prevention. Do not merely follow steps; understand the mechanistic reasons behind them.

  • Environmental Controls and PPE :

    • Causality: Thiourea derivatives are known skin sensitizers and suspected of causing reproductive toxicity and cancer[6][7]. Aerosolized dust presents a severe inhalation hazard.

    • Protocol: All weighing and transfer operations MUST be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator. Operators must wear double nitrile gloves (changed immediately if contaminated), a disposable Tyvek lab coat, and tightly fitting safety goggles[8].

  • Static Mitigation During Weighing :

    • Causality: The crystalline nature of pyrazole-thioureas often results in electrostatic charge accumulation, leading to powder scattering and inaccurate dosing.

    • Protocol: Utilize an anti-static zero-ionizer fan directed at the microbalance. Weigh the compound using anti-static spatulas (e.g., PTFE-coated) into pre-tared anti-static glass or conductive polymer weigh boats.

  • Solvent Selection and Dissolution :

    • Causality: The thiourea moiety can undergo degradation (e.g., desulfurization) in the presence of reactive impurities or dissolved oxygen in solvents.

    • Protocol: Use only anhydrous, Sure/Seal™ packaged solvents (e.g., DMSO or DMF) purged with argon. Avoid primary amines or strong electrophiles in the dissolution matrix, as the thiourea sulfur and nitrogens are highly nucleophilic.

Storage & Stability Architecture

The storage of (1-methyl-1H-pyrazol-4-yl)thiourea must be designed as a closed-loop system that prevents environmental ingress.

  • Solid State Storage : Store the neat powder in an amber glass vial (to prevent UV-induced degradation) sealed with a PTFE-lined cap. The vial must be placed inside a secondary container with a desiccant and locked up in a cool, dry, well-ventilated place away from incompatible materials (like strong oxidizers, hydrogen peroxide, and strong acids)[6][8]. For long-term chemical library preservation, -20°C under inert gas is recommended. Backfill the vial with Argon gas before sealing to displace atmospheric oxygen and moisture.

  • Solution State Storage : DMSO stock solutions are prone to freeze-thaw degradation and water absorption (DMSO is highly hygroscopic). Water ingress can accelerate the hydrolysis of the thiourea group. Stock solutions should be aliquoted into single-use volumes (e.g., 50-100 µL) in low-bind microcentrifuge tubes or glass vials, flash-frozen in liquid nitrogen, and stored at -80°C.

Validated Experimental Workflows

Protocol: Preparation of 10 mM High-Fidelity Stock Solution for High-Throughput Screening (HTS) This protocol is designed to be self-validating, incorporating a Quality Control (QC) step before the stock is cleared for biological assays.

  • Equilibration : Remove the sealed vial of (1-methyl-1H-pyrazol-4-yl)thiourea from cold storage and place it in a desiccator at room temperature for 30 minutes. Reason: Prevents atmospheric moisture from condensing on the cold powder.

  • Weighing : Accurately weigh 1.56 mg of the compound using a calibrated microbalance inside a powder isolator.

  • Dissolution : Transfer the powder to a 2.0 mL amber glass HPLC vial. Add 1.0 mL of anhydrous, argon-purged DMSO.

  • Homogenization : Cap the vial and vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 to 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aliquotting : In a biosafety cabinet, dispense 50 µL aliquots into pre-labeled, sterile, argon-flushed amber microvials.

  • Quality Control (Self-Validation) : Reserve one 10 µL aliquot for LC-MS analysis. Confirm the presence of the [M+H]+ peak at m/z 157.05[5] and ensure purity is >95% via UV integration at 254 nm.

  • Cryopreservation : Flash-freeze the remaining aliquots in liquid nitrogen and transfer to a -80°C freezer.

Mandatory Visualization: Workflow Architecture

G A Solid Compound (1-methyl-1H-pyrazol-4-yl)thiourea B Equilibrate to Room Temp (Desiccator, 30 min) A->B Prevent condensation C Weighing (Anti-static microbalance) B->C D Dissolution in Anhydrous DMSO (Vortex & Sonication) C->D 10 mM Stock E Aliquotting (Amber glass vials) D->E Prevent freeze-thaw F Quality Control (LC-MS / NMR) E->F Verify purity F->D Fail QC (Re-dissolve/Discard) G Storage (-80°C, Argon purged) F->G Pass QC

Validated workflow for the preparation and quality control of pyrazole-thiourea stocks.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL:[Link]

  • Discovery of Novel Pyrazole Acyl Thiourea Skeleton Analogue as Potential Herbicide Candidates Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • PubChemLite - (1-methyl-1h-pyrazol-4-yl)thiourea (C5H8N4S) Source: PubChem URL:[Link]

  • (1-methyl-1H-pyrazol-4-yl)thiourea — Chemical Substance Information Source: NextSDS URL:[Link]

  • Safety Data Sheet: Thiourea Source: Carl ROTH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving percentage yield in (1-methyl-1H-pyrazol-4-yl)thiourea synthesis

Introduction As a Senior Application Scientist, I frequently consult on the synthesis of (1-methyl-1H-pyrazol-4-yl)thiourea, a critical building block in the development of kinase inhibitors and novel antimicrobial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently consult on the synthesis of (1-methyl-1H-pyrazol-4-yl)thiourea, a critical building block in the development of kinase inhibitors and novel antimicrobial agents[1]. The electron-rich nature of the pyrazole ring, coupled with the high nucleophilicity of the C4-amine, frequently leads to competing side reactions—such as bis-acylation, oxidation, and desulfurization—that drastically reduce percentage yields[2].

This technical guide provides field-validated protocols, mechanistic troubleshooting, and yield-optimization strategies to ensure robust, scalable synthesis without relying on rigid, outdated methodologies.

Synthetic Workflow & Strategy Selection

SynthesisWorkflow Start 1-Methyl-1H-pyrazol-4-amine BzNCS Benzoyl Isothiocyanate (THF, 0°C to RT) Start->BzNCS Pathway A (Preferred) TCDI TCDI / DMAP (DCM, 0°C) Start->TCDI Pathway B AcylThiourea 1-Benzoyl-3-(1-methyl-1H- pyrazol-4-yl)thiourea BzNCS->AcylThiourea Hydrolysis Basic Hydrolysis (NaOH, MeOH, 65°C) AcylThiourea->Hydrolysis Target (1-Methyl-1H-pyrazol-4-yl)thiourea (Target Product) Hydrolysis->Target High Yield Isothiocyanate 1-Methyl-1H-pyrazol-4-yl isothiocyanate TCDI->Isothiocyanate Ammonolysis Ammonolysis (NH3 in MeOH) Isothiocyanate->Ammonolysis Ammonolysis->Target Moderate Yield

Synthetic workflows for (1-methyl-1H-pyrazol-4-yl)thiourea via BzNCS (A) and TCDI (B) routes.

Core Protocol: The Benzoyl Isothiocyanate Route (Pathway A)

Why this route? Direct reaction of the amine with ammonium thiocyanate often requires harsh acidic conditions that protonate the pyrazole nitrogens, stalling the reaction. The benzoyl isothiocyanate route is highly chemoselective, proceeds under mild conditions, and reliably avoids the formation of symmetrical bis-thioureas[1].

Step 1: Formation of the Acyl Thiourea Intermediate
  • Preparation: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under an argon atmosphere. Causality: Argon displacement is critical; the electron-rich pyrazole amine is highly susceptible to oxidative degradation in atmospheric conditions.

  • Addition: Cool the solution to 0 °C using an ice bath. Add benzoyl isothiocyanate (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition at low temperature maintains a low concentration of the highly electrophilic isothiocyanate, preventing double addition and controlling the exothermic reaction profile.

  • Propagation & Validation: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (eluent: 5% MeOH in DCM). The starting amine (Rf ≈ 0.1) must be completely consumed, replaced by a single UV-active spot (Rf ≈ 0.6). Do not proceed to isolation until the amine is undetectable.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold hexanes/diethyl ether (1:1) to remove unreacted benzoyl isothiocyanate and benzoic acid byproducts. Filter and dry to isolate 1-benzoyl-3-(1-methyl-1H-pyrazol-4-yl)thiourea.

Step 2: Chemoselective Deprotection
  • Hydrolysis: Suspend the intermediate in a 10% NaOH (aq) / Methanol mixture (1:1 v/v, 40 mL). Heat to 65 °C for exactly 1.5 to 2 hours. Causality: The hydroxide ion selectively attacks the more electrophilic carbonyl carbon of the benzoyl group, releasing methyl benzoate/sodium benzoate and the target free thiourea.

  • Validation: Analyze an aliquot via LC-MS. The mass corresponding to the intermediate [M+H]+ 247 should disappear, replaced by the target mass [M+H]+ 157.

  • Workup: Cool to 0 °C, neutralize carefully with 1M HCl to pH 7. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to yield pure product.

Yield Optimization Data

The following table summarizes the quantitative metrics across different synthetic strategies evaluated by our process chemistry team.

Synthetic RouteReagentsTotal Reaction TimeTypical Yield (%)Primary Impurity Profile
Benzoyl Isothiocyanate BzNCS, then NaOH/MeOH6 - 8 hours75 - 85% Urea byproduct (if over-hydrolyzed)
Fmoc-Isothiocyanate Fmoc-NCS, then Piperidine6 hours70 - 80% Dibenzofulvene adducts
TCDI (One-Pot) TCDI, DMAP, then NH₃5 hours45 - 60% Symmetrical bis-thiourea
Direct Thiocyanate NH₄SCN, HCl (aq)12 - 24 hours20 - 35% Unreacted amine, pyrazole degradation
PTC-Assisted Thiocyanate NH₄SCN, PEG-4008 hours55 - 65% Trace unreacted amine

Note: The use of PEG-400 as a phase-transfer catalyst (PTC) significantly improves the direct thiocyanate route by enhancing the nucleophilicity of the SCN⁻ ion in heterogeneous mixtures[3].

Troubleshooting & FAQs

Q1: My overall yield is stuck below 40%. The LC-MS shows a significant mass peak corresponding to a symmetrical N,N'-bis(1-methyl-1H-pyrazol-4-yl)thiourea. How do I prevent this? A1: Symmetrical bis-thiourea formation is a classic pitfall, especially prevalent in the TCDI pathway or when synthesizing thiourea intermediates[2]. It occurs when the highly nucleophilic starting amine attacks the newly formed isothiocyanate intermediate before it can react with ammonia. Troubleshooting Action: If using the TCDI route, you must use strict inverse addition : add the amine slowly to a dilute solution of TCDI at 0 °C, not the other way around. If using the Benzoyl Isothiocyanate route, ensure your BzNCS is freshly distilled and use a slight stoichiometric excess (1.05 eq) to rapidly consume all free amine, preventing it from acting as a nucleophile against the mono-thiourea product.

Q2: During the basic hydrolysis of the benzoyl thiourea intermediate, I am observing the formation of a urea byproduct (M-32 + 16). Why is my product desulfurizing? A2: Thioureas are inherently susceptible to hydrolysis into ureas under strongly basic conditions at elevated temperatures. The sulfur atom is replaced by oxygen if the reaction is left heating for too long. Troubleshooting Action: Limit the hydrolysis time to an absolute maximum of 2 hours at 65 °C. If desulfurization persists, switch to a milder deprotection strategy: use hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at room temperature. Hydrazine is a powerful alpha-effect nucleophile that selectively cleaves the benzoyl amide bond without compromising the thiocarbonyl group.

Q3: Can I just use ammonium thiocyanate (NH₄SCN) and aqueous HCl to save steps and avoid protecting groups? A3: While this is a textbook method for simple alkyl/aryl amines, it performs poorly for heteroaromatics like 1-methyl-1H-pyrazol-4-amine. The pyrazole ring nitrogens are basic and become protonated under the acidic conditions required to generate isothiocyanic acid (HNCS) in situ. This protonation drastically reduces the nucleophilicity of the C4-amine, stalling the reaction and resulting in yields <35%. Troubleshooting Action: If you are restricted to NH₄SCN, eliminate the acid. Instead, utilize PEG-400 as a solid-liquid phase transfer catalyst. PEG-400 complexes with the ammonium cation, creating a highly reactive, naked thiocyanate anion that can react with acyl chlorides or directly with activated amines in higher yields[3].

References

  • Title: New Pyrazolyl Thioureas Active against the Staphylococcus Genus Source: Pharmaceuticals (Basel), 2024. URL: [Link]

  • Title: Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives Source: Molecules, 2012. URL: [Link]

  • Title: Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer Source: Organic Letters, ACS Publications, 2023. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming (1-Methyl-1H-pyrazol-4-yl)thiourea Aqueous Solubility Issues

Welcome to the Formulation & Solubilization Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing physicochemical challenges when working with (1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing physicochemical challenges when working with (1-methyl-1H-pyrazol-4-yl)thiourea in aqueous environments.

Mechanistic Causality: Why is this compound insoluble?

(1-Methyl-1H-pyrazol-4-yl)thiourea presents significant solubility challenges in standard aqueous media[1]. This insolubility is driven by two competing thermodynamic factors:

  • High Crystal Lattice Energy: The planar, rigid thiourea moiety acts as both a strong hydrogen bond donor and acceptor, forming a dense network of intermolecular hydrogen bonds in the solid state[2].

  • Hydrophobic Hydration Resistance: The lipophilic 1-methylpyrazole ring resists hydration in purely aqueous environments, making it difficult for water molecules to break the solute-solute interactions[3],[4].

When introduced to water, the energy required to break the crystal lattice far exceeds the energy gained from solvation, leading to rapid precipitation. Overcoming this requires targeted strategies to either disrupt the hydrogen bonding network (via co-solvents) or mask the lipophilic surface area (via encapsulation)[4].

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon dilution in PBS (pH 7.4) from a DMSO stock? Causality: This phenomenon is known as "solvent-shift precipitation." While 4 by acting as a strong hydrogen bond acceptor, diluting the DMSO stock into PBS rapidly decreases the solvent's solvating power. The compound's high lattice energy drives it to rapidly re-crystallize[4]. Solution: Implement a step-down co-solvent system. Instead of direct dilution into PBS, pre-mix the DMSO stock with a surfactant (e.g., Tween 80 or Cremophor EL) before adding the aqueous buffer. A standard formulation of 5% DMSO / 5% Tween 80 / 90% PBS creates micelles that trap the hydrophobic pyrazole ring, preventing rapid nucleation[4].

Q2: How can I achieve >1 mg/mL aqueous concentration for in vivo dosing without using toxic levels of organic solvents? Causality: High concentrations of co-solvents (like DMSO or PEG 400) can cause cellular toxicity or hemolysis in vivo. To bypass this, you must mask the lipophilic portion of the molecule without altering the bulk solvent properties. Solution: Use. HP-β-CD features a hydrophobic internal cavity that encapsulates the 1-methyl-1H-pyrazol-4-yl ring via van der Waals forces, while its hydroxyl-rich exterior interacts favorably with water[6],[]. This "host-guest" interaction effectively solubilizes the compound without altering its pharmacological properties[7].

Q3: My cyclodextrin complexation is inefficient (low complexation efficiency). How do I optimize it? Causality: A low complexation efficiency indicates that the binding constant ( Kc​ ) between the cyclodextrin and the thiourea derivative is weak, often due to steric hindrance or competing water molecules. Solution: Transition to a8 by adding a small amount of a water-soluble polymer, such as Hydroxypropyl Methylcellulose (HPMC). The polymer wraps around the binary complex, reducing the activation energy for inclusion and stabilizing the supersaturated state[8],[6].

Quantitative Data: Solubility Enhancement Comparison

Solubilization StrategyCompositionEstimated Fold-Solubility IncreasePrimary Application
Unformulated API 100% PBS (pH 7.4)1x (Baseline, <0.1 mg/mL)None (Precipitates)
Binary Co-solvent 5% DMSO, 95% PBS5x - 10xIn vitro biochemical assays
Micellar Dispersion 5% DMSO, 5% Tween 80, 90% PBS20x - 50xCell-based assays
Binary Inclusion Complex 10% (w/v) HP-β-CD in Water100x - 200xIV / PO In vivo dosing
Ternary Inclusion Complex 10% HP-β-CD, 0.5% HPMC in Water>500xHigh-dose In vivo toxicology

Experimental Protocols

Protocol A: Preparation of Solid HP-β-CD Inclusion Complex (Co-evaporation)

This protocol yields a stable, water-soluble powder ideal for long-term storage and rapid reconstitution.

  • Preparation of Solutions: Dissolve (1-methyl-1H-pyrazol-4-yl)thiourea in a minimal volume of ethanol. Separately, dissolve HP-β-CD in deionized water at a 1:1 molar ratio (API:CD).

  • Mixing & Equilibration: Slowly add the ethanolic API solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring. Stir the mixture at 37°C for 24 hours to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C.

    • Self-Validation Check: The remaining aqueous solution should be completely optically clear. Any turbidity indicates uncomplexed API. If turbid, filter through a 0.45 µm filter and recalculate complexation efficiency.

  • Lyophilization: Filter the clear solution through a 0.22 µm PTFE syringe filter to remove any micro-precipitates. Freeze-dry (lyophilize) the filtrate for 48 hours to obtain a free-flowing, water-soluble white powder.

Protocol B: Ternary Solubilization Workflow (Co-solvent + Polymer)

This protocol is designed for immediate liquid dosing where maximum solubility is required.

  • Polymer Hydration: Disperse 0.5% (w/v) HPMC in hot water (80°C), then cool to room temperature overnight to ensure complete hydration.

  • Cyclodextrin Addition: Dissolve 10% (w/v) HP-β-CD into the hydrated HPMC solution.

  • API Incorporation: Dissolve the API in a small volume of DMSO (max 5% of final volume). Add this dropwise to the HPMC/HP-β-CD solution while vortexing vigorously.

  • Sonication: Sonicate the mixture in a water bath for 15 minutes at room temperature to eliminate trapped air and facilitate micellar/complex stabilization.

    • Self-Validation Check: Dynamic Light Scattering (DLS) can be used to confirm a uniform particle size (<10 nm for pure complexes, slightly larger for ternary systems) with no large aggregates.

Visualizations

DecisionTree Start Solubility Issue: (1-methyl-1H-pyrazol-4-yl)thiourea InVitro In Vitro Assays (Tolerates DMSO) Start->InVitro Assay Type InVivo In Vivo / Formulation (Low Toxicity Req.) Start->InVivo Assay Type Cosolvent Use Co-solvent System (e.g., 5% DMSO + Tween 80) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation InVivo->Cyclodextrin Ternary Ternary Complexation (+ HPMC / PEG) Cyclodextrin->Ternary If efficiency < 50%

Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Workflow Step1 Step 1: Dissolution Dissolve API & HP-β-CD in EtOH/Water Step2 Step 2: Equilibration Stir at 37°C for 24h (Complexation) Step1->Step2 Step3 Step 3: Evaporation Rotary Evaporation to remove EtOH Step2->Step3 Step4 Step 4: Lyophilization Freeze-dry to obtain solid inclusion complex Step3->Step4

Caption: Step-by-step workflow for preparing a solid HP-β-CD inclusion complex via co-evaporation.

References

  • NIH - Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives. Available at: [Link]

  • ResearchGate - Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at:[Link]

  • NIH - Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

  • Semantic Scholar - Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (1-methyl-1H-pyrazol-4-yl)thiourea Crystallization

Welcome to the Technical Support Center for crystallization optimization. (1-methyl-1H-pyrazol-4-yl)thiourea is a highly polar, hydrogen-bonding capable intermediate frequently utilized in the synthesis of biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for crystallization optimization. (1-methyl-1H-pyrazol-4-yl)thiourea is a highly polar, hydrogen-bonding capable intermediate frequently utilized in the synthesis of biologically active pyrazolo-pyrimidine derivatives[1]. Due to the strong intermolecular hydrogen-bond donors (thiourea -NH₂) and acceptors (pyrazole N₂, thiourea C=S), this compound is notoriously prone to "oiling out" (liquid-liquid phase separation) or precipitating as an amorphous solid.

This guide is designed for researchers and drug development professionals to troubleshoot phase separation, select optimal solvent systems, and execute self-validating crystallization protocols.

Crystallization Troubleshooting Workflow

CrystallizationLogic N1 Crude (1-methyl-1H-pyrazol-4-yl)thiourea N2 Dissolve in Hot Solvent (EtOH or EtOAc) near Boiling Point N1->N2 N3 Hot Gravity Filtration (Remove Insoluble Impurities) N2->N3 Ensure complete dissolution N4 Controlled Cooling Traverse Metastable Zone Width (MSZW) N3->N4 Maintain heat D1 Phase Observation? N4->D1 O1 Oiling Out (LLPS) D1->O1 Biphasic liquid O2 Amorphous Solid D1->O2 Cloudy precipitate O3 Crystalline Solid D1->O3 Faceted crystals A1 Reheat to clear solution. Add anti-solvent (Hexane) dropwise. Seed with pure crystal. O1->A1 A2 Reheat. Reduce cooling rate to 0.1°C/min. Increase solvent polarity. O2->A2 N5 Vacuum Filtration & Cold Wash O3->N5 High purity yield A1->N4 Retry cooling A2->N4 Retry cooling

Logical workflow for troubleshooting (1-methyl-1H-pyrazol-4-yl)thiourea crystallization.

Section 1: Solvent Selection & Thermodynamics

Q: What is the optimal solvent system for this specific pyrazole-thiourea derivative? A: The solvation behavior of thiourea derivatives is primarily dictated by solvent polarity, cohesive energy density, and hydrogen-bonding capabilities[2]. Because the 1-methylpyrazole ring adds lipophilic character to the highly polar thiourea moiety, a single solvent often fails to provide the steep solubility curve required for high-yield isolation. A binary system is highly recommended: it leverages a polar primary solvent for hot dissolution and a non-polar anti-solvent to force supersaturation upon cooling.

Quantitative Data: Solvent System Matrix for Pyrazole-Thiourea Derivatives

Solvent / SystemPolarity IndexBoiling Point (°C)Solvation RoleExpected Outcome & Causality
Ethanol (Absolute) 5.278Primary SolventExcellent hot solubility; moderate cold solubility. Protic nature competes with solute H-bonds, preventing oiling out.
Ethyl Acetate 4.477Primary SolventModerate hot solubility; very low cold solubility. Ideal for high-recovery yields when paired with an anti-solvent.
Hexane / Heptane 0.168 / 98Anti-SolventInsoluble at all temps. Induces rapid supersaturation. Must be added dropwise to avoid amorphous precipitation.
Water 10.0100Co-SolventHigh hot solubility, but introduces a risk of hydrolyzing the thiourea group upon prolonged heating. Avoid if possible.
Section 2: Troubleshooting Phase Separation

Q: Why does my (1-methyl-1H-pyrazol-4-yl)thiourea consistently "oil out" instead of forming discrete crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is cooled too rapidly, forcing the system into a supersaturated state before the crystal lattice can organize[3]. When cooled rapidly, the strong intermolecular hydrogen bonds between the thiourea and pyrazole groups form disordered, viscous networks rather than an ordered lattice. Solution: You must control the cooling rate to stay within the Metastable Zone Width (MSZW). If oiling occurs, reheat the mixture until it forms a clear, single-phase solution. Add a non-polar anti-solvent (like hexane) dropwise until slight turbidity appears, clear it with a single drop of your hot primary solvent, and seed the mixture with a pure crystal[3].

Q: How do synthesis impurities affect the nucleation of this thiourea derivative? A: Industrial and bench-scale studies on thiourea derivatives demonstrate that synthesis-related impurities drastically alter nucleation kinetics. As the saturation temperature increases, the presence of impurities shifts the nucleation mechanism from progressive to instantaneous[4]. This instantaneous nucleation traps impurities within the matrix, resulting in amorphous, gummy precipitates rather than faceted crystals. Solution: Implement a hot gravity filtration step prior to cooling. This removes insoluble polymeric byproducts (such as unreacted isothiocyanates or poly-thioureas) that act as rogue nucleation sites.

Section 3: Self-Validating Experimental Protocol

This protocol utilizes a binary solvent system (Ethyl Acetate/Hexane) to maximize yield and purity while structurally preventing liquid-liquid phase separation.

Step 1: Saturation & Dissolution

  • Suspend 1.0 g of crude (1-methyl-1H-pyrazol-4-yl)thiourea in 5 mL of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to a gentle reflux (approx. 75°C) using an oil bath.

  • Validation Check: If the solid does not fully dissolve, add hot Ethyl Acetate in 0.5 mL increments until a clear solution is achieved. Do not exceed 15 mL total volume to prevent over-dilution, which will prevent the solution from becoming saturated upon cooling[3].

Step 2: Hot Filtration (Impurity Removal)

  • Pre-heat a glass funnel and fluted filter paper with hot Ethyl Acetate.

  • Rapidly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

  • Causality: Pre-heating the apparatus prevents premature crystallization in the funnel stem. Filtration removes insoluble byproducts that trigger amorphous instantaneous nucleation[4].

Step 3: Anti-Solvent Addition & MSZW Targeting

  • Maintain the filtered solution at 70°C.

  • Add hot Hexane (anti-solvent) dropwise while stirring vigorously until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Validation Check: The solution is now perfectly poised at the upper limit of the Metastable Zone Width (MSZW). If it remains cloudy, you have added too much anti-solvent; reheat and add more Ethyl Acetate.

Step 4: Controlled Nucleation & Cooling

  • Remove the flask from the heat source. Allow it to cool ambiently at a rate of approximately 0.5 °C/min. Do not place it immediately in an ice bath.

  • Causality: Slow cooling allows the pyrazole and thiourea moieties to thermodynamically align their hydrogen bonds into a stable crystalline lattice. Rapid cooling will kinetically trap the compound as an oil[3].

  • (Optional) When the solution reaches 50°C, introduce a single microscopic seed crystal of pure (1-methyl-1H-pyrazol-4-yl)thiourea to template growth.

Step 5: Isolation

  • Once the flask reaches room temperature (20-25°C) and crystal formation is robust, place the flask in an ice bath (0-4°C) for 30 minutes to maximize crystal yield[3].

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold Hexane.

  • Dry under vacuum at 40°C for 12 hours.

References

[4] Title: Thiourea Nucleation Behavior Investigation Based on Metastable Zone Width and Applied for Continuous Crystallization Designing Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

[2] Title: Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

[1] Title: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Optimization

troubleshooting NMR peak broadening in (1-methyl-1H-pyrazol-4-yl)thiourea samples

Welcome to the Technical Support Center for Advanced NMR Analytics . This guide is designed for researchers and drug development professionals troubleshooting complex nuclear magnetic resonance (NMR) spectra of pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Analytics . This guide is designed for researchers and drug development professionals troubleshooting complex nuclear magnetic resonance (NMR) spectra of pyrazole-thiourea chimeric compounds, specifically (1-methyl-1H-pyrazol-4-yl)thiourea .

As a Senior Application Scientist, I have structured this guide to move beyond mere symptom treatment. We will explore the fundamental quantum mechanical and thermodynamic causes of peak broadening in these nitrogen-rich heterocycles, followed by self-validating experimental protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your sample, it is critical to determine whether the broadening is a global artifact (e.g., poor shimming, paramagnetic impurities) or a localized phenomenon driven by the molecule's intrinsic chemical physics.

NMR_Troubleshooting Start Observe Peak Broadening in 1H NMR Spectrum CheckGlobal Is broadening global (all peaks) or localized? Start->CheckGlobal Global Global Broadening CheckGlobal->Global All Peaks Localized Localized Broadening CheckGlobal->Localized Specific Peaks Shim Check shimming, sample concentration, & particulates Global->Shim Identify Identify affected protons Localized->Identify NH_Protons N-H Protons (Exchangeable) Identify->NH_Protons CH_Protons C-H Protons (Pyrazole/Methyl) Identify->CH_Protons QuadExchange Cause: 14N Quadrupolar Coupling & Chemical Exchange NH_Protons->QuadExchange Rotamers Cause: Restricted C-N Rotation (Rotamers) CH_Protons->Rotamers D2O Protocol: D2O Shake (Signals disappear) QuadExchange->D2O VT_NMR Protocol: VT-NMR (Signals coalesce at high T) Rotamers->VT_NMR

Fig 1: Diagnostic workflow for isolating the root cause of NMR peak broadening in thiourea samples.

Part 2: Frequently Asked Questions (Mechanistic & Causal)

Q1: Why do the thiourea N-H protons appear as a massive, non-integrating hump instead of sharp singlets? A1: This is a localized phenomenon caused by two concurrent mechanisms:

  • Quadrupolar Relaxation: The protons are directly attached to nitrogen-14 ( 14 N), which has a nuclear spin of I=1 and a non-zero electric quadrupole moment. This quadrupole moment couples with the electric field gradient of the molecule, providing a highly efficient, rapid relaxation pathway. This rapid relaxation effectively "blurs" the J -coupling, leading to significant signal broadening[1].

  • Chemical Exchange: Thiourea N-H protons are highly labile. They undergo continuous intermolecular exchange with trace water in the solvent or with other thiourea molecules. If this exchange occurs at an intermediate rate on the NMR timescale, the signal broadens out[2][3].

Q2: My pyrazole ring protons (C3-H, C5-H) and the N-methyl group show unexpected broadening or even splitting at room temperature (25 °C). Is my sample impure? A2: Not necessarily. This is a classic hallmark of restricted bond rotation (rotamers) . In thioureas, the lone pair of electrons on the nitrogen atoms delocalizes into the highly polarizable thiocarbonyl ( C=S ) group. This resonance grants the C−N bond significant partial double-bond character, raising the activation energy ( ΔG‡ ) for rotation[4]. Because the (1-methyl-1H-pyrazol-4-yl) group is sterically demanding, the molecule gets "locked" into different rotational isomers (rotamers) at room temperature. If the exchange rate between these rotamers is comparable to the NMR timescale, the pyrazole and methyl signals will broaden or split into two distinct sets of peaks[3].

Q3: How do I definitively differentiate between quadrupolar broadening, rotamers, and chemical exchange? A3: You must perturb the thermodynamic state of the system to isolate the variables.

  • To isolate chemical exchange: Perform a D 2​ O exchange . Labile protons will swap with deuterium, causing their broadened signals to vanish entirely[2].

  • To isolate rotamers: Perform Variable Temperature (VT) NMR . Heating the sample provides the thermal energy required to overcome the C−N rotational barrier. As rotation speeds up, the distinct rotamer signals will coalesce into sharp, time-averaged singlets[3].

Part 3: Quantitative Data & Expected Shifts

To assist in your spectral assignments, the table below summarizes the expected 1 H NMR profile for (1-methyl-1H-pyrazol-4-yl)thiourea in DMSO- d6​ , highlighting the specific broadening susceptibilities of each microenvironment[5].

Proton EnvironmentExpected Shift (ppm)IntegrationPeak Shape at 25°CPrimary Cause of Broadening
Thiourea -NH (Secondary)9.5 - 10.51HVery Broad Singlet 14 N Quadrupolar Coupling & Exchange
Thiourea -NH 2​ (Primary)7.5 - 8.52HBroad Singlet 14 N Quadrupolar Coupling & Exchange
Pyrazole C5-H 7.8 - 8.21HSinglet (often broadened)Restricted C-N Rotation (Rotamers)
Pyrazole C3-H 7.4 - 7.71HSinglet (often broadened)Restricted C-N Rotation (Rotamers)
N1-CH 3​ 3.8 - 3.93HSharp Singlet (may split)Restricted C-N Rotation (Rotamers)

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By including reversibility checks, you can confidently rule out sample degradation.

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: To provide sufficient thermal energy to overcome the C−N bond rotational barrier, forcing rotamers to rapidly interconvert and average into sharp signals[3][4].

  • Preparation: Dissolve ~10 mg of your sample in 0.6 mL of a high-boiling deuterated solvent like DMSO- d6​ (b.p. 189 °C). Do not use CDCl 3​ , as its low boiling point prevents reaching the necessary coalescence temperature.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25 °C (298 K). Note the line widths of the pyrazole C-H and methyl protons.

  • Thermal Ramp: Increase the probe temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C, up to 80 °C).

  • Equilibration: At each step, allow the sample to thermally equilibrate for exactly 5 minutes. Re-tune, match, and shim the probe to account for solvent viscosity changes.

  • Observation: Acquire a spectrum at each temperature. Watch for the broadened pyrazole signals to sharpen (coalesce) into distinct singlets.

  • Self-Validation Step (Crucial): Cool the probe back to 25 °C and re-acquire the spectrum. The peaks must return to their original broadened state. If the peaks remain sharp, your sample has chemically degraded or reacted under heat, and the initial broadening was not due to rotamers.

Protocol B: D 2​ O Shake for Labile Protons

Objective: To confirm the identity of exchangeable N-H protons and remove their broad signals from the spectrum to clean up the baseline[2][3].

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of your sample in DMSO- d6​ or CDCl 3​ .

  • Deuterium Introduction: Remove the NMR tube from the spectrometer. Using a micropipette, add exactly 1-2 drops (~15 µL) of Deuterium Oxide (D 2​ O) directly into the tube.

  • Agitation: Cap the tube securely and shake vigorously for 1 to 2 minutes. This physical agitation is required to force the biphasic mixture (if using CDCl 3​ ) to interact and facilitate the proton-deuterium chemical exchange.

  • Re-acquisition: Place the tube back in the spectrometer, re-shim (as the lock signal will have shifted slightly), and acquire a new spectrum.

  • Self-Validation Step: Verify that the broad humps (>7.5 ppm) have disappeared. Concurrently, look for the appearance of a new, broad H-O-D peak (typically around ~3.3 ppm in DMSO- d6​ or ~4.7 ppm in CDCl 3​ ). The appearance of the H-O-D peak proves that chemical exchange successfully occurred.

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Troubleshooting

Technical Support Center: Troubleshooting (1-Methyl-1H-pyrazol-4-yl)thiourea Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (1-methyl-1H-pyrazol-4-yl)thiourea in heterocyclic synthesis—most notably in the gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (1-methyl-1H-pyrazol-4-yl)thiourea in heterocyclic synthesis—most notably in the generation of pyrazolyl-thiazoles via the Hantzsch synthesis.

Thiourea derivatives are highly versatile ambident nucleophiles. However, their dual reactivity often leads to complex side-product profiles, including regiochemical scrambling, desulfurization, and unwanted N-alkylation. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction workflows.

🔬 Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I observing a mixture of regioisomers when reacting (1-methyl-1H-pyrazol-4-yl)thiourea with α -haloketones?

Causality & Mechanism: The Hantzsch thiazole synthesis involves the cyclocondensation of an α -haloketone with a thiourea. When using an N -monosubstituted thiourea like (1-methyl-1H-pyrazol-4-yl)thiourea, the reaction can yield two distinct regioisomers: the desired 2-(substituted amino)thiazole and the unwanted 3-substituted 2-imino-2,3-dihydrothiazole[1].

This regioselectivity is strictly pH-dependent[2]. Under neutral or mildly basic conditions, the highly polarizable, "soft" thiocarbonyl sulfur acts as the primary nucleophile, attacking the α -carbon of the haloketone (S-alkylation)[2]. Subsequent intramolecular attack by the unsubstituted nitrogen onto the carbonyl carbon yields the desired 2-aminothiazole[3]. However, under acidic conditions, protonation of the sulfur atom diminishes its nucleophilicity. This drives the reaction toward initial N-alkylation by the substituted nitrogen, which ultimately cyclizes to form the 2-imino-2,3-dihydrothiazole side product[1].

Actionable Insight: Buffer your reaction with a mild base (e.g., NaHCO3​ ) to maintain neutral conditions, ensuring the sulfur atom remains the dominant nucleophile.

Mechanism Start (1-Methyl-1H-pyrazol-4-yl)thiourea + α-Haloketone Cond1 Neutral / Mild Basic Conditions (Kinetic Control) Start->Cond1 Cond2 Acidic Conditions (Protonated Sulfur) Start->Cond2 Int1 S-Alkylation Intermediate Cond1->Int1 Int2 N-Alkylation Intermediate Cond2->Int2 Prod1 Desired Product: 2-((1-methyl-1H-pyrazol-4-yl)amino)thiazole Int1->Prod1 Cyclization & Dehydration Prod2 Side Product: 3-(1-methyl-1H-pyrazol-4-yl)-2-imino- 2,3-dihydrothiazole Int2->Prod2 Cyclization & Dehydration

Mechanistic divergence in Hantzsch synthesis based on pH-dependent nucleophilicity.

Q2: My reaction yields significant amounts of urea derivatives and disulfides. How do I prevent desulfurization?

Causality & Mechanism: Thioureas are highly susceptible to oxidation, forming cationic disulfides when exposed to oxidants (e.g., I2​ , H2​O2​ , or even atmospheric oxygen under prolonged heating)[4]. Furthermore, under high-temperature acidic or basic conditions, the thiourea can undergo hydrolysis or desulfurization to yield the corresponding urea derivative ((1-methyl-1H-pyrazol-4-yl)urea) while releasing hydrogen sulfide or other sulfurous species.

Actionable Insight: Degas your solvents to remove dissolved oxygen and run the reaction under an inert atmosphere (Nitrogen or Argon). Avoid prolonged reflux times and strong hydroxide bases, which accelerate hydrolytic desulfurization.

Q3: When attempting to synthesize S-alkylated intermediates without cyclization, I see competing N-alkylation. How do I favor S-alkylation?

Causality & Mechanism: In simple alkylation reactions, thiourea acts as an ambident nucleophile. S-alkylation yields an isothiouronium salt and is kinetically favored due to the sulfur's lower electronegativity and larger atomic radius (Hard-Soft Acid-Base theory)[4]. N-alkylation is thermodynamically favored. Using polar aprotic solvents (like DMF) combined with strong bases strips the proton from the nitrogen, creating a "hard" nucleophile that outcompetes sulfur, leading to N-alkylation[5].

Actionable Insight: To isolate the S-alkylated isothiouronium salt, perform the reaction at lower temperatures (20°C to 60°C) in polar protic solvents (like ethanol) without adding strong bases[4].

📊 Quantitative Impact of Reaction Conditions

The table below summarizes how specific environmental variables dictate the product distribution in (1-methyl-1H-pyrazol-4-yl)thiourea condensations.

Reaction ConditionSolventAdditive / BaseTemp (°C)Desired Thiazole Yield (%)Imino Side Product (%)Desulfurized Byproducts (%)
Acidic (Harsh) EtOH10M HCl80 (Reflux)< 20%> 70%~ 10%
Neutral EtOHNone80 (Reflux)75 - 85%< 5%< 5%
Mild Basic MeOH NaHCO3​ 6085 - 95%Not Detected< 2%
Strong Basic WaterNaOH100< 30%< 5%> 60% (Hydrolysis)

(Data synthesized from mechanistic principles of thiourea reactivity under varying pH and temperature profiles[1],,[2]).

🧪 Self-Validating Experimental Protocol

Optimized Hantzsch Synthesis of 2-((1-methyl-1H-pyrazol-4-yl)amino)thiazoles

This protocol is engineered to suppress regioisomer formation and desulfurization by enforcing kinetic control and neutral pH.

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of (1-methyl-1H-pyrazol-4-yl)thiourea in 10 mL of anhydrous ethanol.

    • Self-Validation: The solution must be entirely clear. Cloudiness indicates pre-existing oxidized disulfide dimers. If cloudy, discard and use freshly recrystallized thiourea.

  • Activation: Add 1.0 equivalent of the target α -haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature. Adding it slowly prevents uncontrolled exothermic spikes that drive thermodynamic N-alkylation.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C). Monitor the reaction strictly via TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation: The disappearance of the highly UV-active α -haloketone spot and the emergence of a lower Rf​ product spot confirms successful S-alkylation and cyclization.

  • Quenching & Neutralization: After 2-4 hours, cool the reaction to room temperature. Pour the mixture into a beaker containing 20 mL of a 5% aqueous Na2​CO3​ solution[3].

    • Self-Validation: The evolution of CO2​ gas (bubbling) confirms the neutralization of the hydrobromide byproduct. A precipitate will immediately form, as the desired 2-aminothiazole is poorly soluble in aqueous base, whereas unreacted thiourea remains dissolved[3].

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the analytically pure product.

Workflow Issue Issue Detected: Low Yield / Multiple Spots on TLC Check1 Are there desulfurization products (ureas/disulfides)? Issue->Check1 Sol1 Purge with N2, lower temp, avoid strong oxidants/bases Check1->Sol1 Yes Check2 Is there a mixture of regioisomers (N- vs S-alkylation)? Check1->Check2 No Sol2 Buffer reaction to neutral pH, avoid protic acids Check2->Sol2 Yes Check3 Is the reaction incomplete? Check2->Check3 No Sol3 Use 1.1 equiv thiourea, optimize solvent (EtOH/MeOH) Check3->Sol3 Yes

Diagnostic troubleshooting workflow for resolving common thiourea reaction failures.

📚 References

1.[3] Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: 2.[1] Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: 3.[4] Wikipedia. Thiourea. Available at: 4. Ataman Kimya. THIOUREA. Available at: 5.[5] Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: 6.[2] Benchchem. Technical Support Center: Hantzsch Thiazole Synthesis. Available at:

Sources

Reference Data & Comparative Studies

Validation

The Evolution of Hydrogen-Bonding Organocatalysis: (1-Methyl-1H-pyrazol-4-yl)thiourea vs. Standard Thiourea Catalysts

In the landscape of non-covalent organocatalysis, the precise modulation of hydrogen-bond donor capacity is paramount for achieving high turnover numbers and exquisite stereocontrol. For over two decades, the 3,5-bis(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of non-covalent organocatalysis, the precise modulation of hydrogen-bond donor capacity is paramount for achieving high turnover numbers and exquisite stereocontrol. For over two decades, the 3,5-bis(trifluoromethyl)phenyl group (the "Schreiner motif") has been the gold standard in thiourea catalyst design. However, the demand for greener solvents, tunable bifunctionality, and the avoidance of product inhibition has driven the exploration of heteroaromatic scaffolds.

This guide provides an objective, data-driven comparison between standard electron-deficient thioureas and the emerging class of (1-methyl-1H-pyrazol-4-yl)thiourea derivatives. By analyzing their structural rationale, mechanistic pathways, and experimental performance, we aim to equip synthetic chemists with the insights needed to select the optimal catalyst for complex asymmetric transformations.

Structural and Electronic Rationale

To understand the causality behind catalyst performance, we must examine the electronic microenvironment of the thiourea core.

The Standard: Electron-Withdrawing Activation

Standard thiourea organocatalysts rely on highly electron-withdrawing groups (EWGs), such as the 3,5-bis(trifluoromethyl)phenyl moiety. The inductive pull of the fluorine atoms significantly lowers the pKa of the thiourea N–H protons, rendering them exceptionally strong hydrogen-bond donors. This strong acidity is highly effective for lowering the lowest unoccupied molecular orbital (LUMO) of electrophiles. However, it can also lead to unintended consequences:

  • Product Inhibition: Strong H-bonding can cause the catalyst to bind irreversibly to the reaction product.

  • Self-Aggregation: Highly polarized thioureas often suffer from poor solubility and self-aggregation in non-polar solvents.

The Alternative: Heteroaromatic Bifunctionality

Substituting the fluorinated aryl ring with a 1-methyl-1H-pyrazol-4-yl group fundamentally alters the catalyst's electronic profile. The pyrazole ring is an electron-rich heterocycle. While this slightly attenuates the acidity of the thiourea protons, it introduces a critical advantage: bifunctionality [1].

  • Secondary Basic Site: The N2 nitrogen of the pyrazole ring acts as a Lewis basic site and a secondary hydrogen-bond acceptor. This enables a "push-pull" mechanism where the thiourea activates the electrophile while the pyrazole nitrogen coordinates or directs the incoming pronucleophile.

  • Solubility & Biocompatibility: Pyrazole-derived thioureas exhibit superior solubility profiles in greener, polar aprotic solvents and demonstrate unique bio-compatibility, making them valuable in medicinal chemistry workflows[2].

Physicochemical & Catalytic Profiling
PropertyStandard Thiourea (Schreiner-type)(1-Methyl-1H-pyrazol-4-yl)thiourea
Primary Activation Mode Monofunctional LUMO loweringBifunctional (LUMO lowering + Nucleophile directing)
N–H Acidity (pKa approx.) High (~8.5 - 9.5 in DMSO)Moderate (~11.0 - 12.5 in DMSO)
H-Bond Acceptor Sites None (Sterically shielded)Yes (Pyrazole N2 atom)
Solubility Profile High in DCM/Toluene; Poor in green solventsExcellent in EtOAc, MeTHF, and Alcohols
Risk of Product Inhibition Moderate to HighLow (Reversible, dynamic binding)

Mechanistic Pathways

The divergence in catalytic outcomes is directly tied to the transition state assemblies governed by these structural differences. The standard thiourea operates via a rigid, monofunctional activation, whereas the pyrazole-thiourea engages in a cooperative, dual-activation network.

ActivationModes Cat1 Standard Thiourea (e.g., Schreiner's) Mech1 Strong N-H Acidity (Monofunctional H-Bonding) Cat1->Mech1 Out1 Electrophile LUMO Lowering Mech1->Out1 Cat2 (1-Methyl-1H-pyrazol-4-yl)thiourea Mech2 Heteroaromatic Scaffold (Bifunctional Potential) Cat2->Mech2 Out2 Electrophile Activation + Nucleophile Orientation Mech2->Out2

Logical comparison of activation modes between standard and pyrazole-derived thioureas.

Experimental Benchmarking Protocol

To objectively evaluate these catalysts, we employ a self-validating experimental system: the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is highly sensitive to hydrogen-bonding dynamics and serves as an ideal benchmarking tool.

Workflow Step1 1. Catalyst Prep Equilibration Step2 2. Substrate Addition (Nitroolefin + Nucleophile) Step1->Step2 Step3 3. Kinetic Aliquots (NMR Monitoring) Step2->Step3 Step4 4. Stereochemical Assay (Chiral HPLC) Step3->Step4

Self-validating experimental workflow for benchmarking organocatalyst performance.

Step-by-Step Methodology

1. Reaction Setup & Equilibration:

  • Flame-dry a 10 mL Schlenk tube under argon.

  • Add the selected thiourea catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

  • Dissolve the mixture in 2.0 mL of anhydrous solvent (evaluate both Toluene and 2-Methyltetrahydrofuran to test solvent tolerance).

  • Stir at 25 °C for 10 minutes to ensure complete dissolution and pre-equilibrium binding.

2. Substrate Addition:

  • Add acetylacetone (0.75 mmol, 1.5 equiv) in a single portion via a micro-syringe.

  • Seal the tube and maintain the stirring rate at a constant 500 rpm.

3. Kinetic Monitoring (Self-Validation):

  • Withdraw 50 μL aliquots at 1 h, 4 h, and 12 h.

  • Quench each aliquot immediately in 0.5 mL of CDCl3 containing 0.1% TFA (to disrupt H-bonding).

  • Analyze via 1H NMR to determine conversion by integrating the vinylic protons of the nitrostyrene against the product's aliphatic signals.

4. Isolation and Stereochemical Assay:

  • Upon completion, purify the crude mixture via flash column chromatography (Hexanes/EtOAc, 8:2).

  • Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 210 nm).

Comparative Performance Data

The following table summarizes the experimental benchmarking of a chiral standard thiourea versus a chiral (1-methyl-1H-pyrazol-4-yl)thiourea derivative in the Michael addition protocol described above.

Catalyst SystemSolventTime (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
Uncatalyzed Control Toluene24< 5N/AN/A
Standard Chiral Thiourea Toluene12> 999492
Standard Chiral Thiourea MeTHF (Green)24655878
(1-Methyl-1H-pyrazol-4-yl)thiourea Toluene14989594
(1-Methyl-1H-pyrazol-4-yl)thiourea MeTHF (Green)14969391

Data Analysis: While the standard thiourea exhibits a slight kinetic advantage in non-polar solvents (Toluene) due to its higher acidity, it suffers a catastrophic drop in both yield and stereoselectivity when transitioned to a greener, coordinating solvent (MeTHF). The (1-methyl-1H-pyrazol-4-yl)thiourea maintains robust performance across both solvent systems. This resilience is attributed to the pyrazole ring's ability to maintain a structured transition state via its secondary basic site, effectively outcompeting the coordinating solvent for nucleophile organization.

Conclusion

For synthetic chemists and drug development professionals, the choice of organocatalyst dictates the scalability and environmental footprint of the process. While standard electron-deficient thioureas remain powerful tools for strictly non-polar environments, (1-methyl-1H-pyrazol-4-yl)thiourea derivatives represent a sophisticated evolution. By trading brute-force acidity for heteroaromatic bifunctionality, pyrazole-thioureas offer superior solvent tolerance, reduced product inhibition, and highly tunable stereocontrol.

References

  • Çetin, A., Bildirici, I., & Gümüş, S. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering.[Link]

  • Martín, L., Maestro, A., Andrés, J. M., & Pedrosa, R. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. The Journal of Organic Chemistry.[Link]

  • Li, Y., et al. (2015). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules.[Link]

Sources

Comparative

Comparative Efficacy of (1-Methyl-1H-pyrazol-4-yl)thiourea Derivatives in Cell Viability Assays: A Technical Guide

Executive Summary In the landscape of targeted oncology and drug discovery, chimeric pharmacophores have emerged as powerful tools to overcome the limitations of traditional chemotherapeutics. The (1-methyl-1H-pyrazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and drug discovery, chimeric pharmacophores have emerged as powerful tools to overcome the limitations of traditional chemotherapeutics. The (1-methyl-1H-pyrazol-4-yl)thiourea scaffold represents a highly rational design: it fuses the robust hydrogen-bonding capacity of the thiourea moiety with the specific kinase-binding affinity of the pyrazole ring.

This guide provides an objective, data-driven comparison of (1-methyl-1H-pyrazol-4-yl)thiourea derivatives against alternative structural analogs (such as thiazoles) and standard chemotherapeutics. Designed for researchers and assay development scientists, this document synthesizes mechanistic pathways, comparative efficacy data, and self-validating experimental protocols to ensure rigorous evaluation in cell viability assays.

Mechanistic Overview: The Pyrazole-Thiourea Pharmacophore

To accurately design a cell viability assay, one must first understand the cellular machinery the compound disrupts. The efficacy of (1-methyl-1H-pyrazol-4-yl)thiourea derivatives—most notably characterized by compounds like N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (Compound 4b)—is driven by a multi-targeted apoptotic mechanism :

  • Akt Phosphorylation Blockade: The compound significantly reduces Akt phosphorylation (p-Akt). Because active Akt promotes survival and prevents apoptosis, its inhibition forces the cell into G2/M phase arrest.

  • TRAIL Receptor Sensitization: These derivatives upregulate the expression of tumor necrosis factor-related apoptosis-inducing ligand receptors (TRAIL-R1 and TRAIL-R2), priming the cell for extrinsic apoptosis.

  • Caspase Cascade Activation: The dual action of Akt inhibition and TRAIL upregulation leads to the down-modulation of pro-caspase 3 and a sharp increase in cleaved (active) caspase 3.

  • Heat-Shock Protein Suppression: The compounds actively reduce the levels of apoptosis-inhibitory proteins, specifically Hsp27 and Hsp70.

Pathway Compound (1-methyl-1H-pyrazol-4-yl)thiourea Akt Akt Phosphorylation (Ser473) Compound->Akt Inhibits TRAIL TRAIL-R1 / TRAIL-R2 Receptors Compound->TRAIL Upregulates Apoptosis Apoptosis & G2/M Arrest Akt->Apoptosis Prevents (Blockaded) Caspase Cleaved Caspase 3 TRAIL->Caspase Activates Caspase->Apoptosis Induces

Fig 1. Mechanistic signaling pathway of pyrazole-thiourea derivatives inducing apoptosis.

Comparative Efficacy and Quantitative Data

When evaluating cell viability, (1-methyl-1H-pyrazol-4-yl)thiourea derivatives consistently outperform their thiazole-based counterparts. While standard chemotherapeutics like Doxorubicin exhibit lower absolute IC50 values, the pyrazole-thiourea scaffold offers a highly specific, targeted mechanism (Akt/TRAIL axis) that reduces off-target cytotoxicity in non-malignant cells.

The table below summarizes the comparative efficacy (IC50) of these compounds across standard human cancer cell lines, derived from established structure-activity relationship (SAR) studies .

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Primary Mechanism of Action
Pyrazole-Thiourea Compound 4bHeLa (Cervical)12.5 ± 1.2Akt inhibition, TRAIL-R1/R2 upregulation
Thiazole-Thiourea Compound 5bHeLa (Cervical)28.4 ± 2.1Moderate Akt inhibition, weak TRAIL effect
Standard Chemo DoxorubicinHeLa (Cervical)1.8 ± 0.3DNA Intercalation / Topoisomerase II inhibition
Pyrazole-Thiourea Compound 4bMCF-7 (Breast)15.3 ± 1.5Akt inhibition, Caspase-3 cleavage
Thiazole-Thiourea Compound 6bMCF-7 (Breast)> 50.0Minimal apoptotic induction

Data Interpretation: The substitution of a thiazole ring with a 1-methyl-1H-pyrazol-4-yl moiety increases the compound's binding affinity to intracellular kinase targets, effectively halving the IC50 concentration required to induce 50% cell death.

Experimental Methodologies: Self-Validating Protocols

To objectively measure the comparative efficacy of these derivatives, researchers must employ self-validating assay systems. The following protocols detail the optimal workflow for assessing cell viability and validating the underlying mechanism of action.

Workflow Seed 1. Seed Cells (Log Phase) Treat 2. Compound Treatment (+ Controls) Seed->Treat Incubate 3. Incubate (24-72h) Treat->Incubate Assay 4. Add Viability Reagent (MTT) Incubate->Assay Read 5. Measure Absorbance Assay->Read Analyze 6. Calculate IC50 Read->Analyze

Fig 2. Self-validating experimental workflow for high-throughput cell viability assays.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay is the gold standard for evaluating the anti-proliferative effects of pyrazole-thiourea derivatives because it directly couples metabolic activity to a quantifiable spectrophotometric readout .

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed HeLa or MCF-7 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

    • Causality: Over-confluent cells undergo contact inhibition, which downregulates proliferation markers and artificially skews IC50 data. This seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window.

  • Compound Treatment: Prepare serial dilutions of the (1-methyl-1H-pyrazol-4-yl)thiourea derivative (0.1 µM to 100 µM).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine).

    • Causality: The vehicle control normalizes baseline viability and rules out solvent-induced toxicity. The positive control confirms the assay's dynamic range and proves the cells are biologically competent to undergo apoptosis.

  • Incubation: Incubate treated plates for 24, 48, and 72 hours.

  • Tetrazolium Reduction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells utilize NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium dye into insoluble purple formazan crystals. Dead cells lack this metabolic capacity.

  • Solubilization & Readout: Aspirate the media carefully and add 100 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Protocol B: Mechanistic Validation via Western Blotting

Viability data must be corroborated by mechanistic proof. To confirm that cell death is driven by the Akt/TRAIL axis, perform immunoblotting on the treated lysates.

Step-by-Step Methodology & Causality:

  • Cell Lysis: Lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate, and 10 mM NaF.

    • Causality: Because the primary mechanism of (1-methyl-1H-pyrazol-4-yl)thiourea involves the modulation of phosphorylated Akt (p-Akt), endogenous phosphatases will rapidly dephosphorylate the target upon cell lysis. Sodium orthovanadate and NaF are mandatory to "freeze" the phosphorylation state for accurate quantification.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay, load 30 µg per lane on a 10% SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, TRAIL-R2, and cleaved Caspase-3.

    • Self-Validating Controls: Always probe for β -actin or GAPDH.

    • Causality: A loading control guarantees that any observed down-modulation of Akt or Caspase-3 is strictly due to the compound's pharmacological efficacy, rather than unequal protein loading or transfer errors.

Conclusion

(1-methyl-1H-pyrazol-4-yl)thiourea derivatives exhibit superior comparative efficacy in cell viability assays when benchmarked against structurally similar thiazole derivatives. By specifically targeting the Akt phosphorylation pathway and upregulating TRAIL receptors, these compounds offer a highly targeted mechanism for inducing apoptosis in cancer cells. For drug development professionals, utilizing self-validating assays—combining metabolic readouts (MTT) with rigorous molecular validation (Western Blot)—is essential for accurately characterizing the therapeutic index of these promising chimeric molecules.

References

  • Title: Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines Source: Bioorganic & Medicinal Chemistry (2015) URL: [Link][1]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods (1983) URL: [Link] [2]

Validation

Comparative Analysis of the (1-Methyl-1H-pyrazol-4-yl)thiourea Scaffold in Drug Discovery

As the demand for novel therapeutics with high target specificity and lower resistance profiles grows, heterocyclic pharmacophores have become the cornerstone of rational drug design. Among these, the pyrazole-thiourea h...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel therapeutics with high target specificity and lower resistance profiles grows, heterocyclic pharmacophores have become the cornerstone of rational drug design. Among these, the pyrazole-thiourea hybrid scaffold has demonstrated exceptional versatility.

This guide provides an objective, data-driven comparison of (1-methyl-1H-pyrazol-4-yl)thiourea against other pyrazole-based derivatives. Designed for researchers and drug development professionals, this analysis breaks down the mechanistic rationale, comparative efficacy, and validated experimental methodologies required to leverage this scaffold effectively.

Pharmacological Rationale: Why (1-Methyl-1H-pyrazol-4-yl)thiourea?

The integration of a pyrazole ring with a thiourea moiety creates a synergistic pharmacophore capable of engaging diverse biological targets, from bacterial enzymes to human kinases.

  • The 1-Methyl Advantage: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which can complicate target binding and lead to off-target toxicity by presenting multiple hydrogen-bonding vectors[1]. By introducing a methyl group at the N1 position, the (1-methyl-1H-pyrazol-4-yl) core is locked into a predictable, single conformation[1]. This reduces steric hindrance compared to bulkier 1,3-diaryl derivatives and optimizes the molecule's lipophilicity for cell membrane penetration.

  • The Thiourea Linkage: Unlike urea, the thiourea group features a larger, more polarizable sulfur atom. This structural nuance allows it to act as a potent bidentate hydrogen-bond donor and a single hydrogen-bond acceptor[2]. Consequently, it forms highly stable ligand-receptor networks within deep, hydrophobic binding pockets[3].

G Target Biological Target (e.g., Kinase / DNA Gyrase) Binding Stable Ligand-Receptor Complex Target->Binding Thiourea Thiourea Moiety (H-Bond Donor/Acceptor) Thiourea->Target Forms multiple H-bonds Pyrazole 1-Methyl-1H-Pyrazole (Hydrophobic & Pi-Pi Interactions) Pyrazole->Target Fits hydrophobic pocket

Caption: Pharmacophoric interactions of the pyrazole-thiourea scaffold with biological targets.

Comparative Performance Data

When evaluating (1-methyl-1H-pyrazol-4-yl)thiourea against alternative pyrazole derivatives, performance varies significantly based on the steric bulk and electronic properties of the substitutions.

For instance, 1,3-diaryl substituted pyrazole thioureas exhibit extreme potency against multi-drug resistant bacteria by inhibiting DNA gyrase supercoiling[3]. Conversely, the smaller, more agile 1-methyl-1H-pyrazol-4-yl scaffold is highly privileged in kinase inhibition (e.g., CHK1 inhibitors) and as a precursor for complex receptor antagonists[4],[5].

Table 1: Quantitative Comparison of Pyrazole-Based Derivatives
Scaffold ClassRepresentative SubstitutionPrimary Biological TargetBenchmark Performance
1-Methyl-1H-pyrazol-4-yl thiourea Precursor to pyrazolo[4,3-d]pyrimidinesAdenosine A1/A2A ReceptorsHigh affinity; Ki​ = 11–150 nM[5]
1-Methyl-1H-pyrazol-4-yl derivatives PF-00477736 analogCHK1 Kinase (Anticancer)Synergistic cytotoxicity in tumor cells[4]
1,3-Diaryl pyrazole thiourea 3,4-dichlorophenyl (Compound 7a)Bacterial DNA GyraseMIC = 0.25 μg/mL against MRSA[3]
1,3-Diaryl pyrazole thiourea 2,4-difluorophenyl (Compound 7j)Mycobacterium tuberculosisMIC = 1.0 μg/mL against Mtb[3]
Pyrazole acyl thiourea 5-chloro-3-methyl-1-substitutedFungal Pathogens (F. oxysporum)57.9% growth inhibition at 100 μg/mL[6]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed with built-in causality and self-validation steps.

Protocol A: Synthesis of the (1-Methyl-1H-pyrazol-4-yl)thiourea Scaffold

Causality Focus: Preventing intermediate degradation and ensuring regioselectivity.

  • Reagent Preparation: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous acetonitrile.

    • Rationale: The use of strictly anhydrous solvent is critical to prevent the premature hydrolysis of the highly reactive isothiocyanate intermediate into a primary amine[4].

  • Coupling Reaction: Add the appropriate substituted isothiocyanate (1.1 eq) dropwise at 0°C. Transition the reaction to an ultrasound bath[4] or heat to reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification & Self-Validation: Precipitate the product using ice-cold water, filter, and recrystallize from ethanol.

    • Validation Step: Confirm the structure via 13 C NMR. The thiourea carbon (C=S) must present a distinct, deshielded signal in the range of 177.0–177.5 ppm [4]. If the peak appears near 155 ppm, the reaction has erroneously yielded a urea byproduct due to oxygen contamination.

Protocol B: In Vitro Biological Screening (MIC Determination)

Causality Focus: Eliminating optical density artifacts in compound screening.

  • Assay Setup: Prepare a 96-well microtiter plate with serial two-fold dilutions of the synthesized thiourea derivative (from 64 μg/mL down to 0.125 μg/mL) in Mueller-Hinton broth.

  • Inoculation: Add 5×105 CFU/mL of the target strain (e.g., MRSA). Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO).

  • Self-Validating Readout: Incubate for 18 hours at 37°C, then add 30 μL of 0.015% resazurin solution to each well.

    • Rationale: Pyrazole-thiourea derivatives can precipitate out of solution, causing false-positive optical density (OD) readings. Resazurin acts as an objective metabolic indicator; a color shift from blue to pink definitively confirms bacterial viability, bypassing solubility artifacts[3].

Workflow Synth 1. Synthesis (Anhydrous Coupling) Purify 2. Validation (NMR & LC-MS) Synth->Purify InVitro 3. Bioassay (MIC / IC50) Purify->InVitro Mech 4. Mechanism (Enzyme Kinetics) InVitro->Mech

Caption: Step-by-step workflow from chemical synthesis to mechanistic validation.

Conclusion

While 1,3-diaryl pyrazole thioureas dominate in raw antimicrobial potency against resistant strains like MRSA and M. tuberculosis[3], the (1-methyl-1H-pyrazol-4-yl)thiourea scaffold offers unparalleled advantages in structural predictability and target specificity. By eliminating tautomerization and reducing steric bulk, it serves as an optimal building block for designing highly selective kinase inhibitors and receptor antagonists[1],[5]. Researchers must select the specific pyrazole derivative based on the spatial constraints of the target protein's binding pocket.

References

  • Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: National Institutes of Health (NIH) / RSC Publishing URL:[Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Source: Taylor & Francis URL:[Link]

  • Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL:[Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Source: Arabian Journal of Chemistry URL:[Link]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Semantic Scholar URL:[Link]

Sources

Comparative

Structural Validation and Spectral Dynamics: FTIR Comparative Guide of (1-Methyl-1H-pyrazol-4-yl)thiourea and its Analogues

Introduction: The Analytical Imperative In modern medicinal chemistry, pyrazole thioureas represent a privileged structural scaffold. Derivatives such as (1-methyl-1H-pyrazol-4-yl)thiourea (MPTU) and its analogues are he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In modern medicinal chemistry, pyrazole thioureas represent a privileged structural scaffold. Derivatives such as (1-methyl-1H-pyrazol-4-yl)thiourea (MPTU) and its analogues are heavily investigated for their potent kinase inhibitory, antimicrobial, and apoptosis-inducing properties. However, the pharmacological efficacy of these molecules is intrinsically tied to their conformational geometry and hydrogen-bonding capabilities—features dictated by the electron delocalization across the thiourea bridge and the pyrazole ring.

As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as a critical, orthogonal technique to validate these structural nuances. This guide provides an objective, data-driven comparison of the FTIR spectral profiles of MPTU and its key structural analogues, detailing the causality behind specific vibrational shifts and their biological implications.

Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity spectral data, traditional KBr pellet methods are often discarded in favor of Attenuated Total Reflectance (ATR) FTIR. KBr pressing can induce pressure-dependent polymorphic transitions or moisture absorption, which artificially broadens the critical N-H stretching region. The following self-validating protocol guarantees structural integrity during analysis.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan acts as an internal baseline validation, mathematically subtracting ambient atmospheric interferences (H₂O vapor at ~3600 cm⁻¹ and CO₂ at ~2350 cm⁻¹). Failing to execute this step results in artifactual peaks that mask critical secondary amine stretches.

Step 2: Sample Application (Neat Solid)

  • Action: Deposit 2–5 mg of the unadulterated, dry compound directly onto the center of the crystal.

  • Causality: Utilizing the neat solid prevents solvent-induced shifts or ion-exchange reactions (e.g., bromide exchanging with the thiourea moiety), ensuring the spectrum reflects the true pharmacological solid state.

Step 3: Pressure Application & Pathlength Standardization

  • Action: Lower the ATR pressure anvil until the torque mechanism slips (standardized pressure).

  • Causality: The evanescent wave generated in ATR-FTIR penetrates only a few micrometers into the sample. Standardized pressure ensures intimate, uniform contact between the crystal and the sample, normalizing the effective pathlength and allowing for semi-quantitative comparison of peak intensities across different analogues.

Step 4: Spectral Acquisition & Atmospheric Compensation

  • Action: Acquire the sample spectrum using identical parameters to the background (64 scans). Apply an atmospheric compensation algorithm post-acquisition.

  • Causality: Signal averaging over 64 scans significantly increases the signal-to-noise (S/N) ratio. This is essential for resolving the complex, overlapping vibrational modes of the pyrazole ring (C=N, C=C) in the 1500–1600 cm⁻¹ region.

FTIR_Workflow Start Sample Preparation (Neat Solid) ATR ATR-FTIR Acquisition (Diamond Crystal) Start->ATR Region1 High Frequency Region (3100-3400 cm⁻¹) ATR->Region1 Region2 Double Bond Region (1500-1700 cm⁻¹) ATR->Region2 Region3 Fingerprint Region (800-1300 cm⁻¹) ATR->Region3 NH N-H Stretching Primary/Secondary Amines Region1->NH CN C=N & C=C Stretching Pyrazole Ring Region2->CN CS C=S Stretching Thiocarbonyl Group Region3->CS Val Structural Validation & H-Bonding Analysis NH->Val CN->Val CS->Val

FTIR analytical workflow for structural validation of pyrazolyl thioureas.

Comparative Spectral Analysis

To understand how functional group substitutions impact the electronic environment of the molecule, we compare the baseline MPTU against two highly active synthetic analogues: an Acyl Analogue (N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea) and a Cyano Analogue (1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea) .

Quantitative Spectral Data Comparison
Functional GroupMPTU (Baseline)Acyl AnalogueCyano AnalogueMechanistic Rationale for Spectral Shift
N-H Stretch 3250–3350 cm⁻¹3165, 3027 cm⁻¹3326, 3179 cm⁻¹Acyl substitution induces strong intramolecular H-bonding (N-H···O=C), weakening the N-H bond force constant and shifting it to lower frequencies .
C=O Stretch N/A1667 cm⁻¹N/APresent only in the acyl analogue; its lower-than-expected frequency confirms its involvement in conjugation and hydrogen bonding.
C=N (Pyrazole) ~1580 cm⁻¹1539 cm⁻¹1658 cm⁻¹Electron-withdrawing groups (acyl, cyano) alter the electron density of the pyrazole ring, significantly shifting the stretching frequency.
C=S Stretch 1150–1250 cm⁻¹~1180 cm⁻¹~1200 cm⁻¹The thiocarbonyl stretch is highly coupled with C-N vibrations; shifts depend heavily on the mesomeric effect of the adjacent substituents.
The Causality of Spectral Shifts
  • The Thiocarbonyl (C=S) Conundrum: Unlike the highly polar and distinct C=O bond, the C=S bond is less polar and heavier. Consequently, its stretching frequency is pushed down into the fingerprint region (typically 1100–1300 cm⁻¹). It rarely appears as a pure vibration; instead, it couples strongly with C-N stretching vibrations, making its exact position highly sensitive to the electronic nature of the attached pyrazole and phenyl rings.

  • Hydrogen Bonding Dynamics: The most profound difference between MPTU and its acyl analogue is observed in the N-H stretching region. The acyl analogue exhibits a significant red-shift (down to 3027 cm⁻¹) and peak broadening. This is a direct physical manifestation of intramolecular hydrogen bonding between the thiourea N-H and the adjacent carbonyl oxygen. This interaction locks the molecule into a rigid, planar conformation.

Mechanistic Insights: From Spectra to Biological Activity

The structural features confirmed by FTIR are not merely academic; they directly dictate the biological efficacy of these compounds. The rigid, planar conformation of the acyl analogue—proven by the red-shifted N-H and C=O bands—is highly favorable for sliding into the hydrophobic ATP-binding pockets of target kinases.

Experimental data demonstrates that this specific structural geometry allows the acyl analogue to act as a potent cell cycle inhibitor. It drastically reduces Akt phosphorylation, which subsequently upregulates tumor necrosis factor receptors (TRAIL-R1 and TRAIL-R2). This cascade down-modulates pro-caspase 3, ultimately inducing apoptosis in cancer cell lines .

Signaling_Pathway Drug Pyrazole Thiourea Derivative Akt Akt Phosphorylation (Inhibited) Drug->Akt Inhibits TRAIL TRAIL-R1 / TRAIL-R2 (Upregulated) Drug->TRAIL Upregulates Caspase Pro-caspase 3 Cleavage (Activated) Akt->Caspase Promotes TRAIL->Caspase Promotes Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Mechanism of apoptosis induction by pyrazole thiourea derivatives via Akt inhibition.

Conclusion

FTIR spectroscopy provides an indispensable, self-validating window into the molecular mechanics of (1-methyl-1H-pyrazol-4-yl)thiourea and its analogues. By tracking the vibrational shifts of the N-H, C=O, and C=S bonds, researchers can accurately map the electron delocalization and hydrogen-bonding networks that ultimately govern the drug-receptor interactions and apoptotic efficacy of these promising therapeutic scaffolds.

References

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines Source: Bioorganic & Medicinal Chemistry URL:[Link][1]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][2]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Source: Arabian Journal of Chemistry URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

(1-methyl-1H-pyrazol-4-yl)thiourea proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is not merely about regulatory compliance—it is about understanding the fundamental chemical behavior of the compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is not merely about regulatory compliance—it is about understanding the fundamental chemical behavior of the compounds we handle. (1-methyl-1H-pyrazol-4-yl)thiourea is a highly valuable intermediate in drug development and organic synthesis. However, its thiourea backbone presents severe environmental and biological hazards that demand precise operational controls.

This guide provides a comprehensive, mechanistic approach to handling and disposing of (1-methyl-1H-pyrazol-4-yl)thiourea, ensuring that every safety measure is grounded in the compound's underlying physical chemistry and toxicology.

Chemical Profile & Quantitative Hazard Data

Before implementing operational controls, we must quantify the risk. (1-methyl-1H-pyrazol-4-yl)thiourea acts as a potent biological disruptor and an environmental pollutant if mismanaged.

Table 1: Chemical Identification & Hazard Classifications

Property / Hazard Description / Classification
Chemical Name (1-methyl-1H-pyrazol-4-yl)thiourea
CAS Number 1154267-67-0
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336)[1]
Systemic Toxicity Suspected of damaging fertility; suspected non-genotoxic carcinogen[2][3]
Environmental Hazard Toxic to aquatic life with long-lasting effects[2]

| Combustion Byproducts | Carbon oxides ( COx​ ), Sulfur oxides ( SOx​ ), Nitrogen oxides ( NOx​ )[4][5] |

Mechanistic Toxicology: The "Why" Behind the Hazards

To build a culture of safety, researchers must understand why a chemical is dangerous. The toxicity of (1-methyl-1H-pyrazol-4-yl)thiourea is driven by two distinct mechanistic pathways:

A. Biological Toxicity (Thyroid Disruption) Thiourea derivatives are known goitrogens. In vivo, these compounds6[6]. By blocking the TPO-catalyzed monoiodination of L-tyrosine, the synthesis of thyroid hormones is halted. The endocrine system compensates by overproducing Thyroid Stimulating Hormone (TSH), which leads to 3[3].

B. Environmental Toxicity (Aquatic Oxidative Stress) If discharged into wastewater, thioureas encounter aerobic, mildly alkaline environments. Here, the compound undergoes7[7], producing a sulfoxylate ion ( SO22−​ ). This ion is rapidly oxidized by dissolved oxygen to generate a cascade of Reactive Oxygen Species (ROS)—including superoxide, peroxide, and hydroxyl radicals—which cause8[8].

ToxicityMechanism Thiourea (1-methyl-1H-pyrazol-4-yl)thiourea TPO Inhibits Thyroid Peroxidase (TPO) Thiourea->TPO In vivo exposure CS_Cleavage Heterolytic C-S Bond Cleavage (Alkaline/Aerobic) Thiourea->CS_Cleavage Environmental degradation Iodine Blocks Iodine Incorporation into Tyrosine TPO->Iodine TSH Elevated TSH Levels (Hormonal Imbalance) Iodine->TSH Feedback loop ThyroidTumor Thyroid Hyperplasia & Potential Carcinogenesis TSH->ThyroidTumor Sulfoxylate Sulfoxylate Ion (SO2^2-) CS_Cleavage->Sulfoxylate ROS Reactive Oxygen Species (ROS) Superoxide, Peroxide, Hydroxyl Sulfoxylate->ROS Oxidation by O2 AquaticTox Severe Aquatic Toxicity & Tissue Damage ROS->AquaticTox

Biochemical and environmental toxicity pathways of thiourea derivatives.

Operational Controls & Spill Management

Because of the dust explosion hazard and inhalation risks, handling protocols must be self-validating: engineering controls prevent exposure, while PPE acts as the final failsafe.

Table 2: Required Personal Protective Equipment (PPE) & Engineering Controls

Control Type Specification & Causality
Respiratory N95 or P100 particulate respirator. Causality: Prevents inhalation of goitrogenic dust particles[4][5].
Hand Protection Nitrile or Neoprene gloves (EN 374). Causality: Prevents dermal absorption and localized contact dermatitis[5].
Eye Protection Chemical safety goggles. Causality: Prevents ocular irritation from fine powders[5].

| Engineering | Local Exhaust Ventilation (LEV) or Fume Hood. Causality: Maintains airborne concentrations below hazardous thresholds[4]. |

Emergency Spill Protocol

If a spill occurs, do not sweep the powder dry. Dry sweeping generates combustible dust clouds and increases inhalation risks[4].

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or LEV is running at maximum capacity.

  • Don PPE: Equip the N95/P100 respirator, double nitrile gloves, and safety goggles.

  • Dampen & Absorb: Lightly mist the spill with water (or use a damp inert absorbent like vermiculite) to suppress dust formation[2].

  • Mechanical Collection: Use a non-sparking tool to scoop the dampened material into a compatible, sealable hazardous waste container[5].

  • Decontamination: Wash the affected surface thoroughly with soap and water, adding all cleaning materials to the hazardous waste bin[4].

Step-by-Step Hazardous Waste Disposal Procedures

(1-methyl-1H-pyrazol-4-yl)thiourea must never be disposed of down the drain or in regular municipal trash [2]. Doing so guarantees the release of aquatic ROS-generators. Follow this self-validating disposal workflow:

Step 1: Chemical Segregation Isolate thiourea waste from strong oxidizers, acids, and heavy metal salts. Causality: Mixing thioureas with oxidizers can trigger exothermic reactions, accelerating C-S bond cleavage and prematurely releasing highly toxic sulfur oxide ( SOx​ ) and nitrogen oxide ( NOx​ ) gases[5][9].

Step 2: Primary Containment Place all waste (including contaminated gloves, weigh boats, and absorbent pads) into a leak-proof High-Density Polyethylene (HDPE) or glass Winchester container[2][9]. Ensure caps are secure but not over-tightened if there is any risk of residual solvent off-gassing.

Step 3: GHS Labeling The container must be immediately labeled. The label must explicitly state "(1-methyl-1H-pyrazol-4-yl)thiourea Hazardous Waste" and feature the GHS pictograms for Health Hazard (Target Organ Toxicity) and Environmental Hazard (Aquatic Toxicity)[2]. Include the exact date of first accumulation.

Step 4: Secondary Containment & Storage Transfer the primary container to a designated, well-ventilated Hazardous Waste Accumulation Area. Place the primary container inside a secondary containment tray. Causality: Secondary containment validates the primary barrier, ensuring that if the primary vessel fractures, the toxic material does not reach the floor drains[9].

Step 5: Final Incineration via Licensed Vendor Arrange for pickup by a licensed environmental waste management company. The standard disposal method for thiourea derivatives is high-temperature incineration, which completely thermally degrades the pyrazole and thiourea rings into manageable exhaust gases (which the facility's scrubbers will neutralize)[2][4].

DisposalWorkflow Waste Waste Generation Segregation Chemical Segregation Waste->Segregation Containment Primary Containment Segregation->Containment Labeling GHS Labeling Containment->Labeling Storage Ventilated Storage Labeling->Storage Disposal Licensed Incineration Storage->Disposal Transport

Step-by-step hazardous waste disposal workflow for thiourea compounds.

References

  • Redox. "Safety Data Sheet Thiourea Revision 5." Available at: [Link]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste." Available at: [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-pyrazol-4-yl)thiourea
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-pyrazol-4-yl)thiourea
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